Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-11-6(10)7-3-8(9,4-7)5-7/h2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQRFKYCSJTWPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate as a benzene bioisostere
Topic: Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate as a Benzene Bioisostere Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Drug Discovery Scientists
Engineering the Escape from Flatland: A Saturated Bioisostere for para-Phenylenes
Executive Summary
The dominance of flat, aromatic scaffolds in drug discovery has historically led to compounds with poor solubility and suboptimal pharmacokinetic (PK) profiles. Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate represents a critical building block in the "Escape from Flatland" strategy. It serves as a precursor to the bicyclo[1.1.1]pentane (BCP) core, a high-value bioisostere for para-disubstituted benzene rings.[1]
This guide details the physicochemical rationale, synthesis protocols, and application strategies for utilizing this motif to improve metabolic stability and aqueous solubility without compromising potency.
The Bioisosteric Rationale
Geometric & Vector Analysis
The BCP core is unique among saturated bioisosteres because it maintains the collinear exit vectors of a 1,4-disubstituted benzene ring while introducing significant sp³ character.
-
Vector Alignment: The C1–C3 axis of BCP provides a linear 180° exit vector, mimicking the para-substitution pattern of benzene.
-
Dimensionality: While benzene is planar (2D), BCP is a 3D cage. This disrupts π-π stacking interactions that often lead to poor solubility and crystal packing issues.
-
Distance: The bridgehead-to-bridgehead distance in BCP (~1.85 Å) is shorter than the C1–C4 distance in benzene (~2.80 Å). This "contraction" must be accounted for in ligand design, often requiring linker adjustments.
Physicochemical Impact
Replacing a phenyl ring with a BCP core typically results in the following shifts:
| Property | Benzene Analog | BCP Analog | Impact |
| Hybridization | sp² (Planar) | sp³ (3D Cage) | Increases "Fsp³" fraction; disrupts crystal lattice. |
| Solubility | Low | High | 10–50x improvement in aqueous solubility is common. |
| LogP (Lipophilicity) | High | Moderate | Lowers LogP, improving oral bioavailability. |
| Metabolic Stability | Susceptible | Resistant | Eliminates aromatic hydroxylation (CYP450 hotspots). |
| Permeability | Variable | High | Maintains passive permeability despite polarity changes. |
Synthesis & Functionalization
The synthesis of Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hinges on the efficient manipulation of [1.1.1]propellane. Below is a field-proven pathway derived from scalable protocols (e.g., Mykhailiuk et al.).
Synthetic Pathway Visualization
Figure 1: Synthetic route from [1.1.1]propellane to the target amino-ester.[2][3]
Detailed Protocol: From Propellane to Amino-Ester
Safety Note: [1.1.1]Propellane is unstable and potentially explosive if concentrated. Always handle in solution at low temperatures.
Step 1: Radical Addition to [1.1.1]Propellane [2][4]
-
Reagents: [1.1.1]Propellane (in pentane/ether), 2,3-Butanedione (Diacetyl).[2]
-
Conditions: Photochemical irradiation (Hg lamp or 365 nm LED) at -10°C.
-
Mechanism: The diacetyl acts as both the radical initiator and the trapping agent, inserting the BCP core between two acetyl groups.
-
Product: 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one).[5]
Step 2: Haloform Oxidation
-
Reagents: Sodium hypobromite (NaOBr) or KOBr (prepared from KOH + Br₂).
-
Conditions: 0°C to RT.
-
Outcome: Converts the di-acetyl groups into carboxylic acids.[1][5]
-
Product: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[1][2][5]
Step 3: Desymmetrization & Curtius Rearrangement
To obtain the amino-ester, one carboxyl group must be protected while the other is converted to an amine.
-
Mono-esterification: Treat the diacid with 1 equivalent of EtOH and catalytic H₂SO₄ (or via cyclic anhydride opening) to yield 3-(ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid .
-
Curtius Rearrangement:
-
Activate the free acid with Diphenylphosphoryl azide (DPPA) and Triethylamine (TEA) in refluxing t-Butanol (to get the Boc-protected amine) or inert solvent followed by hydrolysis.
-
Alternative: Formation of the acyl azide followed by thermal rearrangement to the isocyanate, then hydrolysis.
-
-
Final Product: Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate (often isolated as the HCl salt).
Application in Drug Design
Case Study: Gamma-Secretase Inhibitor (BMS-708,163 Analog)
One of the most authoritative examples of BCP utility is the modification of the gamma-secretase inhibitor BMS-708,163.[6]
-
Challenge: The parent compound contained a fluorophenyl ring that suffered from poor solubility and high metabolic clearance.
-
Solution: Replacement of the central phenyl ring with the BCP core.[1]
-
Result:
-
Potency: maintained (Ki ~ 1 nM).
-
Solubility: Increased >10-fold.
-
Permeability: Significantly improved due to reduced lipophilicity.
-
Metabolism: The BCP bridgehead protons are chemically inert, blocking the oxidative metabolism seen on the phenyl ring.
-
Functionalization Logic
The Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is a bifunctional scaffold.
-
Amine Handle (C3): Used for amide coupling to build the "left-hand" side of the molecule. It is a weak nucleophile (pKa ~ 8-9 for the conjugate acid), requiring standard coupling agents (HATU/EDC).
-
Ester Handle (C1): Can be hydrolyzed to the acid for "right-hand" coupling or reduced to the alcohol/aldehyde for further extension.
Comparative Data: Benzene vs. BCP
The following diagram illustrates the "Escape from Flatland" concept, comparing the spatial occupancy and vectors of the two cores.
Figure 2: Comparison of physicochemical properties and structural features.
References
-
Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link
-
Bunker, K. D., et al. (2011). "Scalable Synthesis of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid." Organic Letters. Link
-
Mykhailiuk, P. K. (2015). "In Situ Generation of [1.1.1]Propellane for the Synthesis of Bicyclo[1.1.1]pentanes." Chemistry – A European Journal. Link
-
Levin, M. D., Kaszynski, P., & Michl, J. (2000).[2] "Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid." Organic Syntheses. Link
-
Pellicciari, R., et al. (1996). "(S)-(+)-2-(3'-Carboxybicyclo[1.1.1]pentyl)-glycine, a Structurally New Group I Metabotropic Glutamate Receptor Antagonist." Journal of Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. fujc.pp.ua [fujc.pp.ua]
- 4. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 5. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
Physicochemical properties of ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-Aminobicyclo[1.1.1]pentane-1-carboxylate
Introduction: The Rise of Saturated Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that enhance the physicochemical and pharmacokinetic profiles of drug candidates is perpetual. For decades, the benzene ring has been a ubiquitous structural motif. However, its planarity and susceptibility to metabolic oxidation have driven the exploration of three-dimensional, saturated bioisosteres. Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a particularly valuable surrogate for para-substituted phenyl rings, alkynes, and tert-butyl groups.[1][2][3]
The rigid, cage-like structure of the BCP scaffold offers a unique geometric profile, replicating the 180° exit vector of a para-substituted arene but with a shorter separation distance between substituents.[1] This sp³-rich framework imparts significant advantages, including improved aqueous solubility, enhanced metabolic stability, and a reduction in non-specific binding, thereby offering a compelling strategy to mitigate common liabilities in drug development.[3][4][5][6]
This guide provides a comprehensive technical overview of ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate , a bifunctional building block that combines the benefits of the BCP core with versatile handles for further chemical elaboration. We will dissect its core physicochemical properties, explain the underlying scientific rationale for its utility, and provide robust experimental protocols for its characterization.
Molecular Structure and Core Properties
Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is a non-proteinogenic amino acid ester featuring the highly strained BCP cage. The bridgehead positions are substituted with an amino group and an ethyl carboxylate, making it an important building block for peptide synthesis and the creation of novel chemical entities.
-
IUPAC Name: Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
-
Molecular Formula: C₈H₁₃NO₂
-
Molecular Weight: 155.19 g/mol
Caption: 2D Structure of Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate.
Key Physicochemical Properties: A Quantitative Overview
The physicochemical properties of a drug candidate are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME). The unique topology of the BCP core in ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate directly translates into a desirable set of properties for drug design.
| Property | Estimated Value | Significance in Drug Development |
| pKa (Ammonium) | 9.0 - 10.0 | Determines the charge state at physiological pH (7.4), impacting solubility, receptor binding, and cell permeability. |
| logP (calculated) | ~0.5 - 1.5 | A measure of lipophilicity for the neutral molecule. Values in this range are often associated with good oral bioavailability.[7] |
| logD at pH 7.4 | ~0.0 - 1.0 | The effective lipophilicity at physiological pH. A low positive value indicates a favorable balance between solubility and permeability.[7][8] |
| Aqueous Solubility | Moderate to High | Crucial for dissolution and absorption. The BCP core generally enhances solubility compared to its aromatic counterparts.[4] |
| Polar Surface Area (PSA) | ~52.3 Ų | Influences membrane permeability and blood-brain barrier penetration. A value < 140 Ų is generally favorable for oral absorption. |
Scientific Rationale: The BCP Scaffold as a "Problem-Solving" Bioisostere
The decision to incorporate a BCP scaffold is not merely a structural swap but a strategic choice to overcome common drug development hurdles.
Enhancing Solubility and Reducing Lipophilicity
A primary driver for replacing planar aromatic rings is to improve aqueous solubility. The sp³-hybridized, three-dimensional nature of the BCP core disrupts the efficient crystal lattice packing that often plagues flat, aromatic compounds, thereby lowering the energy barrier to dissolution. Furthermore, BCPs are inherently less lipophilic than their phenyl bioisosteres, which can improve the overall ADME profile and reduce off-target toxicity associated with high lipophilicity.[3][6]
Improving Metabolic Stability
The C-H bonds on the BCP cage are exceptionally strong and sterically shielded, making them highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][9] This is a stark contrast to benzene rings, which are often metabolized to reactive and potentially toxic epoxide or phenol intermediates. This enhanced stability can lead to a longer half-life and a more predictable pharmacokinetic profile.[5]
Navigating Chemical Space with 3D Geometry
Drug-target interactions are three-dimensional. The rigid, defined geometry of the BCP scaffold allows for the precise positioning of substituents (the amino and ester groups in this case) into a target's binding pocket. This three-dimensionality can unlock novel interactions unavailable to flat systems and can help reduce non-specific binding caused by hydrophobic interactions with planar aromatic rings.[6]
Caption: Logical relationship between the BCP core and improved drug-like properties.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, the properties listed above must be confirmed through robust, validated experimental methods. The following protocols describe standard procedures for determining pKa, logD, and kinetic solubility.
pKa Determination via Potentiometric Titration
This method provides the pKa of the primary amine by measuring pH changes upon titration with a standardized acid.
Methodology:
-
Preparation: Accurately weigh ~5-10 mg of ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate and dissolve in a known volume (e.g., 50 mL) of deionized water, with a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
Titration: Place the solution in a jacketed beaker at a constant temperature (25°C or 37°C). Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments using an auto-titrator.
-
Measurement: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. This can be determined from the first derivative of the titration curve. The pKa is a fundamental property that cannot be calculated with certainty and must be determined experimentally.[10]
LogD₇.₄ Determination by the Shake-Flask Method
This "gold standard" method directly measures the partition coefficient of a compound between n-octanol and an aqueous buffer at physiological pH.[11]
Methodology:
-
Solvent Saturation (Causality: To ensure thermodynamic equilibrium, each phase must be pre-saturated with the other to prevent volume changes during the experiment). Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4). Shake vigorously for 24 hours and then allow the layers to separate completely.
-
Compound Addition: Prepare a stock solution of the test compound in the pre-saturated n-octanol. Add a known volume of this stock to a vial containing a known volume of pre-saturated PBS (pH 7.4).
-
Equilibration: Cap the vial and shake gently on an orbital shaker at a constant temperature for 24-48 hours to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm for 15 minutes) to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully sample an aliquot from both the n-octanol and the PBS layers. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.
-
Calculation: The LogD₇.₄ is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogD₇.₄ = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Sources
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- 2. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
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The Bicyclo[1.1.1]pentane (BCP) Handbook: A Technical Guide to "Escaping Flatland"
Introduction: The Geometric Imperative
In modern drug discovery, the "Escape from Flatland" is not merely an aesthetic choice; it is a pharmacokinetic necessity. The dominance of
The bicyclo[1.1.1]pentane (BCP) motif has emerged as the premier bioisostere for the para-phenyl ring , the tert-butyl group , and the internal alkyne . Unlike flexible alkyl chains, BCP provides a rigid, linear exit vector (
This guide details the Structure-Activity Relationship (SAR) of BCP derivatives, providing the rationale, synthetic pathways, and experimental protocols required to deploy this scaffold effectively.
The Physicochemical Rationale
Replacing a phenyl ring with a BCP cage is not a 1:1 swap; it is a strategic trade-off. The BCP unit is an electron-withdrawing, lipophilic, non-aromatic spacer.
Comparative Metrics: Benzene vs. BCP[1]
The following table summarizes the core differences that drive SAR decisions.
| Property | p-Phenylene (Benzene) | Bicyclo[1.1.1]pentane (BCP) | SAR Implication |
| Hybridization | Increases | ||
| Exit Vector Angle | Preserves linear substituent orientation. | ||
| Bridgehead Distance | ~2.78 Å | ~1.85 Å | Critical: BCP is significantly shorter. This may reduce potency if the target pocket requires a longer span.[1] |
| Electronic Nature | Electron Rich ( | Electron Deficient (Inductive) | BCP cannot participate in |
| Metabolic Liability | High (Arene oxidation) | Low (Cage is generally stable) | Blocks CYP-mediated aromatic hydroxylation. |
| Lipophilicity (LogP) | High | High (often comparable) | BCP is a "fatty rock"; it does not always lower LogP, but often lowers LogD due to polarity modulation. |
The Decision Logic
Before synthesizing BCP analogs, apply this logic flow to assess viability.
Figure 1: Strategic decision tree for initiating BCP-for-Phenyl bioisosteric replacement.
Synthetic Accessibility: Taming Propellane
The primary barrier to BCP adoption was historically synthetic difficulty. This changed with the accessibility of [1.1.1]propellane , a highly strained precursor that reacts across its central bond.[2][3]
Core Synthetic Pathways
The synthesis generally relies on "strain-release" chemistry.[2][4] The central bond of [1.1.1]propellane is weak (~60 kcal/mol strain energy), allowing radical or anionic addition.
Figure 2: The two dominant pathways for accessing BCP scaffolds from [1.1.1]propellane.
Detailed SAR Case Studies
Case Study 1: -Secretase Inhibitors (Pfizer)[1]
-
Challenge: The lead compound (BMS-708163) contained a fluorophenyl ring that suffered from poor aqueous solubility and high metabolic clearance.
-
BCP Intervention: Stepan et al. replaced the fluorophenyl ring with a BCP moiety.
-
Outcome:
-
Potency: Maintained (within 2-fold).
-
Solubility: Improved significantly due to the disruption of crystal packing energy (
character). -
Metabolism: The BCP analog showed superior stability in human liver microsomes (HLM) by removing the aromatic oxidation site.
-
Key Lesson: BCP is effective when the phenyl ring acts primarily as a spacer rather than a key binding element.
-
Case Study 2: LpPLA2 Inhibitors (GSK)
-
Challenge: Darapladib analogs had high lipophilicity and poor solubility.
-
BCP Intervention: Replacement of a central phenyl ring.[5][6][7][8][9][10]
-
Outcome:
-
Solubility: 9-fold increase (8 µM
74 µM).[1] -
Lipophilicity: Unexpectedly, ChromLogD increased (6.3
7.0). This highlights that BCP is a "fatty" hydrocarbon cage. -
Geometry: X-ray crystallography confirmed the BCP analog bound similarly, but the shorter bond length (~1 Å difference) caused a slight retraction of the inhibitor from the hydrophobic pocket, slightly reducing potency.
-
Experimental Protocols
Protocol A: Strain-Release Amination (The "Baran" Protocol)
Use this protocol to append a BCP-amine motif directly to a drug core.
Safety Warning: [1.1.1]Propellane is volatile and potentially explosive if concentrated. Always handle in dilute solution.
-
Preparation of Propellane Solution:
-
Generate [1.1.1]propellane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane using MeLi.
-
Distill into a receiver flask containing Et2O at -78°C.
-
Titration: Determine concentration using NMR (standard: anisole). Typical conc: ~0.3–0.5 M.
-
-
Amination Reaction:
-
Reagents: Secondary amine (1.0 equiv), [1.1.1]propellane solution (1.2–1.5 equiv), i-PrMgCl·LiCl (Turbo-Grignard, 1.1 equiv).
-
Step 1: Dissolve amine in THF under
. -
Step 2: Add Turbo-Grignard dropwise at 0°C to deprotonate the amine. Stir for 15 min.
-
Step 3: Add the [1.1.1]propellane solution.
-
Step 4: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.
-
Quench: Add MeOH or dilute HCl (if product is basic).
-
-
Purification:
-
Standard aqueous workup. BCP-amines are often basic; acid-base extraction is effective.
-
Protocol B: Assessing Metabolic Stability (Microsomal Stability)
Validate the "Metabolic Shield" hypothesis.
-
Incubation:
-
Test compound (1 µM) incubated with Human Liver Microsomes (HLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Initiate with NADPH regenerating system.
-
-
Sampling:
-
Time points: 0, 5, 15, 30, 45, 60 min.
-
Quench with ice-cold Acetonitrile (containing internal standard).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min).
-
Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
. - .
-
Future Outlook
The field is moving beyond simple BCP. Emerging trends include:
-
Hetero-BCPs: Aza-bicyclo[1.1.1]pentanes (improving basicity and solubility further).
-
Polysubstitution: Bridge-fluorinated BCPs to tune pKa and lipophilicity.
-
Metallaphotoredox: Using BCP-halides as radical precursors for cross-coupling.
References
-
Stepan, A. F., et al. (2012).[7][11] "Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active
-secretase inhibitor." Journal of Medicinal Chemistry. -
Gianatassio, R., et al. (2016).[12] "Strain-release amination."[4][12][13] Science.
-
Measom, N. D., et al. (2017). "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor." ACS Medicinal Chemistry Letters.
-
Mykhailiuk, P. K. (2019).[7] "Saturated bioisosteres of benzene: where to go next?" Organic & Biomolecular Chemistry.
-
Ratni, H., et al. (2021).[14] "Phenyl bioisosteres in medicinal chemistry: discovery of novel
-secretase modulators." RSC Medicinal Chemistry.[7]
Sources
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- 4. Strain Release Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential CC, C–C Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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- 14. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Metabolic Stability of BCP Analogs vs. Phenyl Rings: A Bioisosteric Guide
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists
Executive Summary
The replacement of phenyl rings with bicyclo[1.1.1]pentane (BCP) bioisosteres represents a paradigm shift in medicinal chemistry, often described as the "escape from flatland."[1] While phenyl rings are ubiquitous linkers in drug discovery, they carry inherent liabilities: poor aqueous solubility due to planar
This guide analyzes the metabolic stability advantages of BCP analogs. By transitioning from an aromatic (
Mechanistic Rationale: The "Escape from Flatland"
The Phenyl Liability
Phenyl rings are electron-rich systems. In the liver, CYP450 enzymes preferentially target these rings for oxidation.
-
Mechanism: CYPs (e.g., 3A4, 2D6) often epoxidize the aromatic ring or perform direct hydroxylation at the para or meta positions.
-
Consequence: Rapid clearance and the potential formation of reactive quinone-methide intermediates, which can lead to toxicity.
-
Physicochemical Cost: The planar nature of benzene promotes strong crystal lattice packing, significantly reducing aqueous solubility.
The BCP Advantage
Bicyclo[1.1.1]pentane is a rigid, hypervalent cage structure.
-
Metabolic Shielding: BCP lacks the
-electrons required for arene oxide formation. While the bridgehead C-H bonds are accessible, they are chemically distinct and often less prone to rapid oxidative clearance than the activated positions on a phenyl ring. -
Vector Alignment: The distance between bridgehead carbons in BCP (
1.85 Å) is shorter than the para-substitution distance in benzene ( 2.8 Å), but the linear vector alignment is preserved, maintaining ligand-target fidelity. -
Solubility: The 3D "ball-like" structure disrupts planar packing, lowering the melting point and drastically improving solubility.
Visualizing the Bioisosteric Shift
Figure 1: Mechanistic comparison of Phenyl vs. BCP bioisosteres, highlighting the shift from metabolic liability to physicochemical optimization.
Comparative Data & Case Studies
The most authoritative validation of BCP as a phenyl bioisostere comes from the work of Stepan et al. (Pfizer) on
Case Study: Inhibitors (Stepan et al., 2012)
Pfizer scientists replaced a central fluorophenyl ring with a BCP moiety. The results demonstrated that BCP is not just a spacer but a functional enhancer of drug-like properties.[3]
Table 1: Comparative Physicochemical and Metabolic Data
| Property | Phenyl Analog (BMS-708,163) | BCP Analog (Compound 3) | Impact |
| Structure | p-Fluorophenyl linker | Bicyclo[1.1.1]pentane | Bioisosteric Switch |
| Potency ( | 0.2 nM | 0.2 nM | Equipotent |
| Solubility (pH 6.5) | < 1 | 360 | >300-fold Increase |
| Lipophilicity (LogD) | 4.1 | 3.1 | Reduced (Better) |
| HLM | 45 | 12 | ~4-fold Stability Increase |
| Oral Bioavailability (F) | Low | High | Improved PK |
Note: HLM = Human Liver Microsomes;
Interpretation of Data[6][7][8][9]
-
Potency Retention: The BCP analog maintained sub-nanomolar potency, proving that the BCP cage provides the correct vector orientation to span the binding pocket, despite being spatially smaller than the phenyl ring.
-
Solubility Surge: The massive increase in solubility is attributed to the disruption of the crystal lattice energy.
-
Metabolic Shielding: The reduction in intrinsic clearance (
) confirms that the phenyl ring was a metabolic liability. Removing the aromatic ring eliminated the site of CYP-mediated oxidation.
Experimental Protocol: Microsomal Stability Assay
To validate BCP analogs in your own pipeline, use this standardized Human Liver Microsome (HLM) stability protocol. This protocol is designed to be self-validating through the use of strict controls.
Reagents & Preparation
-
Test Compound: 10 mM stock in DMSO.
-
Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein conc).
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Internal Standard (IS): Propranolol or Tolbutamide (for LC-MS).
-
Positive Controls: Verapamil (High clearance), Warfarin (Low clearance).
Step-by-Step Workflow
-
Pre-Incubation:
-
Dilute microsomes to 0.5 mg/mL in Phosphate Buffer.
-
Spike Test Compound to final concentration of 1
M (0.1% DMSO final). -
Incubate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add NADPH regenerating system to initiate the reaction.
-
Control Arm: Add Buffer instead of NADPH (to check for non-NADPH dependent degradation).
-
-
Sampling:
-
At timepoints
min, remove 50 L aliquots.
-
-
Quenching:
-
Immediately dispense aliquot into 150
L ice-cold Acetonitrile containing Internal Standard. -
Vortex vigorously to precipitate proteins.
-
-
Processing:
-
Centrifuge at 4,000 rpm for 20 mins at 4°C.
-
Transfer supernatant to LC-MS/MS vials.
-
Assay Workflow Diagram
Figure 2: Standardized Microsomal Stability Assay Workflow for evaluating bioisosteres.
Data Analysis & Causality
Calculate the slope (
-
Self-Validation: If the "No NADPH" control shows degradation, the instability is chemical (hydrolysis), not metabolic. If Verapamil (control) does not show high clearance (
), the microsomes are inactive; discard data.
Synthesis & Future Outlook
While BCP offers superior properties, its adoption was historically limited by synthetic difficulty. However, recent advances in "strain-release" chemistry using [1.1.1]propellane have democratized access.
-
Key Reaction: Radical addition across the central bond of [1.1.1]propellane allows for the rapid installation of the BCP core with diverse functionality.
-
Outlook: As libraries of BCP building blocks expand, this moiety is becoming a standard tool for "lead optimization" rather than a niche curiosity.
References
-
Stepan, A. F., et al. (2012).[3][5][6][7][8] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active
-Secretase Inhibitor." Journal of Medicinal Chemistry. -
Mykhailiuk, P. K. (2019).[6] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.
-
Tse, E. G., et al. (2020).[5][6] "Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials." Journal of Medicinal Chemistry.
-
Denisenko, A., et al. (2021).[8] "Bicyclo[1.1.1]pentanes: Key Building Blocks for Modern Medicinal Chemistry." ChemMedChem.
Sources
- 1. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mykhailiukchem.org [mykhailiukchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: Solubility Profiling & Handling of Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
The following technical guide details the solubility profile, physicochemical properties, and handling protocols for ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate , a critical bioisostere building block in modern medicinal chemistry.
Executive Summary
Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate (CAS: 1980049-72-6 for HCl salt) represents a high-value scaffold in drug discovery, specifically utilized as a saturated bioisostere for para-substituted anilines or benzoates. By replacing a phenyl ring with the bicyclo[1.1.1]pentane (BCP) core, researchers can significantly improve the physicochemical profile of a lead compound—enhancing solubility and metabolic stability while retaining the vector orientation of substituents.[1][2][3][4]
This guide provides the inferred solubility data, validated experimental protocols for precise characterization, and critical handling requirements to prevent hydrolytic degradation.
Physicochemical Characterization
Understanding the solubility of this compound requires distinguishing between its two primary forms: the Hydrochloride Salt (commercial standard) and the Free Base (active synthetic intermediate).
Identity & Properties
| Property | Data | Notes |
| IUPAC Name | Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate | |
| CAS (HCl Salt) | 1980049-72-6 | Most common commercial form (Solid) |
| CAS (Free Base) | Not widely indexed | Generated in situ (Oil/Low-melting solid) |
| Molecular Weight | 155.20 g/mol (Free Base) 191.66 g/mol (HCl Salt) | |
| cLogP | ~1.0 (Free Base) | Moderate lipophilicity; cell permeable |
| TPSA | ~52 Ų | Favorable for CNS penetration |
| pKa (Amine) | ~8.5 - 9.0 | Typical for primary alkyl amines |
Solubility Profile Matrix
The BCP core is more three-dimensional than a benzene ring, disrupting crystal lattice packing and generally enhancing solubility compared to aromatic analogs.
| Solvent | Form: HCl Salt | Form: Free Base | Mechanism / Usage |
| Water | High (>50 mg/mL) | Low (<1 mg/mL) | Salt dissociates; Free base is lipophilic. |
| DMSO | High (>100 mg/mL) | High (>100 mg/mL) | Universal solvent for stock solutions. |
| Methanol | High | High | Good for transfers and reactions. |
| DCM / EtOAc | Negligible | High | Used for extraction of the free base. |
| Ether / Hexane | Insoluble | Moderate | Used to precipitate the salt form. |
Critical Insight: The HCl salt is highly hygroscopic. Exposure to ambient moisture can lead to "clumping," which complicates accurate weighing. Always handle the solid under inert atmosphere or desiccated conditions.
Mechanism of Action: Salt-Base Equilibrium
The solubility behavior is governed by the protonation state of the primary amine. In acidic media (pH < 7), the compound exists as a cationic ammonium species, highly soluble in water. In basic media (pH > 9), it exists as a neutral free base, partitionable into organic solvents.
Visualization: Solubility Switching Mechanism
Caption: Cycle of pH-dependent solubility switching used for purification and handling.
Experimental Protocol: Solubility Determination
Since batch-to-batch variations in crystal form can alter dissolution rates, we recommend the following Kinetic Solubility Protocol for validating new lots.
Reagents & Equipment
-
Solvent: PBS (pH 7.4) or DMSO.[5]
-
Detection: HPLC-UV (210 nm) or LC-MS (due to weak UV chromophore of the BCP core).
-
Standard: Pure Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate HCl.
Step-by-Step Methodology
-
Preparation of Stock: Dissolve 10 mg of the compound in 100 µL DMSO to create a 100 mg/mL Master Stock .
-
Spiking: Spikes 10 µL of Master Stock into 990 µL of the test solvent (e.g., PBS pH 7.4) in a glass vial.
-
Target Concentration: 1 mg/mL.
-
-
Equilibration: Shake at 500 rpm for 24 hours at 25°C.
-
Filtration: Filter the supernatant using a 0.45 µm PTFE membrane plate to remove undissolved particulates.
-
Quantification: Inject the filtrate into HPLC. Compare the Area Under Curve (AUC) against a standard calibration curve prepared in DMSO (where 100% solubility is assumed).
Calculation:
Handling, Stability & Storage
Hydrolytic Instability
The ethyl ester moiety is susceptible to hydrolysis by esterases (in vivo) or strong bases/acids (in vitro), converting the compound into the corresponding carboxylic acid (Zwitterion).
-
Avoid: Prolonged storage in aqueous basic buffers (pH > 10).
-
Preferred: Process the free base immediately after generation. Do not store the free base oil for >24 hours at room temperature.
Storage Recommendations
-
Solid (HCl Salt): Store at -20°C in a tightly sealed vial. Desiccant is recommended.
-
Solution (DMSO Stock): Stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake.
Visualization: Handling Workflow
Caption: Optimal workflow for minimizing degradation and moisture uptake during handling.
References
-
Sigma-Aldrich. Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride Product Sheet. Link
-
Stepan, A. F., et al. (2012).[2] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link
-
Mykhailiuk, P. K. (2015).[6] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link
-
Enamine. Bicyclo[1.1.1]pentanes: Building Blocks for Drug Discovery. Link
Sources
- 1. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. studylib.net [studylib.net]
- 6. Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate | C7H11NO2 | CID 12085064 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocols for Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate: A Key Building Block for Drug Discovery
An Application Note for Medicinal and Process Chemistry
Abstract
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a paramount structural motif in modern medicinal chemistry, serving as a three-dimensional, sp³-rich bioisostere for para-substituted phenyl rings, internal alkynes, and tertiary-butyl groups.[1][2][3][4] Its incorporation into drug candidates has been shown to enhance critical physicochemical properties such as aqueous solubility and metabolic stability while maintaining or improving biological activity.[5][6][7] This application note provides a comprehensive guide for the synthesis of ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate, a versatile bifunctional building block essential for introducing the BCP core into novel pharmaceutical agents. We present a scalable, step-by-step protocol starting from the readily accessible bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, detailing the underlying chemical principles and experimental considerations to ensure reproducibility and high purity.
Introduction: The Value of the BCP Scaffold
The "escape from flatland" is a prevailing strategy in contemporary drug design, aiming to move away from planar, aromatic structures towards more three-dimensional molecules.[5] This shift often leads to improved pharmacological profiles, including better target engagement and reduced off-target toxicity. The BCP framework is an exemplary bioisostere that mimics the linear geometry of a 1,4-disubstituted benzene ring but with a saturated, rigid core.[3][4] This unique structure allows it to preserve the exit vectors of substituents, crucial for receptor binding, while introducing favorable properties derived from its higher fraction of sp³-hybridized carbon atoms.[8]
The target molecule, ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate, provides two orthogonal functional handles: an amine and an ester. This allows for its seamless integration into peptide chains or for sequential derivatization, making it a highly valuable building block for creating diverse chemical libraries. This guide details a robust and scalable synthetic route, emphasizing practical insights for researchers in drug development.
Overall Synthetic Strategy
The most practical and scalable approach to the title compound begins with bicyclo[1.1.1]pentane-1,3-dicarboxylic acid 1 , which can be prepared on a large scale via a haloform reaction on the product of a photochemical addition of diacetyl to [1.1.1]propellane.[9][10] The synthetic sequence involves three key transformations:
-
Selective Mono-esterification: The diacid is selectively converted to its mono-ethyl ester 2 .
-
Curtius Rearrangement: The remaining carboxylic acid is transformed into a Boc-protected amine via a one-pot rearrangement to yield intermediate 3 .
-
Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to afford the final product, ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate 4 , typically as a hydrochloride salt.
This strategy is advantageous as it utilizes a stable, crystalline starting material and employs well-established, high-yielding reactions.
Diagram 1: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid (2)
This procedure adapts the established synthesis of the corresponding methyl ester.[10][11] The use of a catalytic amount of thionyl chloride (SOCl₂) in ethanol is a reliable method for selective mono-esterification of the diacid.
-
Rationale: In an excess of alcohol, the reaction equilibrium favors the formation of the ester. By controlling the stoichiometry of the activating agent (or reaction time), one can achieve high selectivity for the mono-esterified product over the di-ester.
Step-by-Step Procedure:
-
Suspend bicyclo[1.1.1]pentane-1,3-dicarboxylic acid 1 (e.g., 50.0 g, 0.32 mol) in absolute ethanol (750 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension in an ice bath. Slowly add thionyl chloride (SOCl₂) (e.g., 23.4 mL, 0.32 mol, 1.0 equiv) dropwise to the stirred suspension over 30 minutes. Caution: This addition is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 80 °C) for 12-16 hours. The suspension should become a clear solution.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting diacid and the formation of the mono-ester.
-
Once the reaction is complete, cool the solution to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography to yield the pure mono-ester 2 as a white solid.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| BCP Diacid 1 | 156.14 | 50.0 | 0.32 | 1.0 |
| Ethanol | 46.07 | ~600 (750 mL) | Excess | - |
| Thionyl Chloride | 118.97 | 38.1 (23.4 mL) | 0.32 | 1.0 |
| Typical Yield: | 75-85% |
Table 1: Reagents for the synthesis of mono-ester 2 .
Protocol 2: Synthesis of Ethyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate (3)
The Curtius rearrangement is a classic transformation for converting a carboxylic acid into an amine with the loss of one carbon atom. Using diphenylphosphoryl azide (DPPA) in the presence of tert-butanol allows for a one-pot synthesis of the Boc-protected amine.[10]
-
Rationale: DPPA reacts with the carboxylic acid to form an acyl azide intermediate. Upon heating, this intermediate loses dinitrogen (N₂) to form a highly reactive isocyanate, which is immediately trapped by tert-butanol to form the stable Boc-carbamate.
Step-by-Step Procedure:
-
To a solution of 3-(ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid 2 (e.g., 45.0 g, 0.24 mol) in anhydrous tert-butanol (1.1 L), add triethylamine (Et₃N) (41 mL, 0.29 mol, 1.2 equiv).
-
Stir the solution at room temperature and add diphenylphosphoryl azide (DPPA) (60 mL, 0.27 mol, 1.1 equiv) dropwise over 20 minutes. Caution: Azide compounds are potentially explosive. Handle with appropriate care.
-
After the addition, heat the reaction mixture in an oil bath at 85 °C under a nitrogen atmosphere for 20-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (1 L) and wash sequentially with a saturated aqueous solution of NaHCO₃ (2 x 400 mL), water (500 mL), and brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product can be purified by silica gel chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure Boc-protected amine 3 .
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| Mono-ester 2 | 184.19 | 45.0 | 0.24 | 1.0 |
| tert-Butanol | 74.12 | ~860 (1.1 L) | Excess | - |
| Triethylamine | 101.19 | 29.3 (41 mL) | 0.29 | 1.2 |
| DPPA | 275.22 | 74.3 (60 mL) | 0.27 | 1.1 |
| Typical Yield: | 80-90% |
Table 2: Reagents for the synthesis of Boc-protected amine 3 .
Protocol 3: Synthesis of Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate (4)
The final step is the removal of the acid-labile Boc protecting group. This is typically achieved with a strong acid like trifluoroacetic acid (TFA) or by using a solution of HCl in a non-nucleophilic solvent.[6]
-
Rationale: The Boc group is readily cleaved in the presence of strong acid, generating the free amine, carbon dioxide, and isobutylene. The use of HCl in dioxane or diethyl ether is convenient as it often precipitates the product as its stable and easily handled hydrochloride salt.
Step-by-Step Procedure:
-
Dissolve the Boc-protected amine 3 (e.g., 50.0 g, 0.20 mol) in a minimal amount of a suitable solvent like dichloromethane (DCM) or ethyl acetate (e.g., 200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4M HCl in 1,4-dioxane (e.g., 500 mL, 2.0 mol, 10 equiv) with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. A precipitate will typically form.
-
Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.
-
Upon completion, the product can be isolated by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Wash the resulting solid with cold diethyl ether to remove any non-polar impurities and dry under vacuum to yield ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride 4 as a white or off-white solid.
Summary of Results and Characterization
The described multi-step synthesis provides reliable access to the target compound. Below is a summary of expected analytical data for the final product.
| Compound | Formula | MW ( g/mol ) | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) |
| 4 (as free base) | C₉H₁₅NO₂ | 169.22 | ~4.15 (q, 2H), ~2.20 (s, 6H), ~1.60 (br s, 2H), ~1.25 (t, 3H) | ~172.0, ~61.0, ~55.0, ~42.0, ~30.0, ~14.0 |
Table 3: Expected Analytical Data for Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate. Note: Exact chemical shifts may vary depending on the solvent and salt form.
Diagram 2: Chemical reaction scheme. Note: Placeholder images are used for structures.
References
-
ChemRxiv. (n.d.). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. Retrieved from [Link]
-
EurekAlert!. (2025, March 21). New method for bicyclo[1.1.1]pentane ketones synthesis. Retrieved from [Link]
-
Chemical and Pharmaceutical Bulletin. (2018, November 15). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Retrieved from [Link]
-
Angewandte Chemie International Edition. (2023, June 5). Synthesis of Bicyclo[1.1.1]pentane (BCP)‐Based Straight‐Shaped Diphosphine Ligands. Retrieved from [Link]
-
Semantic Scholar. (2023, May 16). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Retrieved from [Link]
-
JACS Au. (2023, May 16). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Retrieved from [Link]
-
Frontiers in Chemistry. (2022, October 20). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Retrieved from [Link]
-
Journal of the American Chemical Society. (2025, September 15). Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. Retrieved from [Link]
-
ResearchGate. (n.d.). The syntheses of bicyclo[1.1.1]pentan-1-amine (21) by Schmidt reaction.... Retrieved from [Link]
-
ResearchGate. (2025, August 6). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Retrieved from [Link]
-
ResearchGate. (n.d.). Syntheses of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (27). Retrieved from [Link]
-
Semantic Scholar. (2021, June 24). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid (BCP). Retrieved from [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. New method for bicyclo[1.1.1]pentane ketones synthesis | EurekAlert! [eurekalert.org]
- 6. Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Strategic Hydrolysis of Ethyl 3-Aminobicyclo[1.1.1]pentane-1-carboxylate
Authored by: A Senior Application Scientist
Introduction: The Significance of the Bicyclo[1.1.1]pentane Motif in Modern Drug Discovery
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a compelling bioisostere for para-substituted benzene rings, alkynes, and tert-butyl groups in medicinal chemistry.[1][2][3][4][5] Its rigid, three-dimensional structure offers a unique vector for substituent placement while improving key physicochemical properties such as metabolic stability and aqueous solubility.[2][4] 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid, a constrained γ-aminobutyric acid (GABA) analogue, represents a particularly valuable building block for introducing this motif into novel therapeutics.[6][7] The strategic hydrolysis of its ethyl ester precursor, ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate, is a critical final step in its synthesis, demanding conditions that are both efficient and compatible with the inherent functionalities of the molecule.
This comprehensive guide provides detailed protocols and expert insights into the prevalent hydrolysis methodologies for ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate, focusing on base- and acid-mediated approaches. The causality behind experimental choices, potential challenges, and robust work-up procedures are thoroughly discussed to ensure reproducible and high-yielding transformations.
Core Hydrolysis Strategies: A Mechanistic Overview
The conversion of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. For the subject molecule, the primary methods involve saponification under basic conditions and hydrolysis under acidic conditions. The choice between these pathways is often dictated by the presence of other sensitive functional groups in the molecule and the desired reaction kinetics.
Base-Mediated Hydrolysis (Saponification)
Saponification is the irreversible hydrolysis of an ester using a stoichiometric amount of base, typically an alkali metal hydroxide like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[8][9][10][11] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is generally the preferred method due to its irreversibility, which drives the reaction to completion.[12]
For sterically hindered esters, such as those of the bicyclo[1.1.1]pentane system, reaction conditions may need to be optimized to overcome the steric hindrance around the carbonyl group.[13][14]
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible process that utilizes a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), in the presence of excess water.[15][16][17][18][19] The equilibrium nature of this reaction requires a large excess of water to drive the formation of the carboxylic acid product.[18] While effective, the harsh acidic conditions can sometimes lead to undesired side reactions, particularly with sensitive substrates.
Comparative Analysis of Hydrolysis Conditions
The selection of an appropriate hydrolysis method is critical for achieving a high yield and purity of the final 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid. Below is a comparative summary of the key parameters for the most common hydrolysis conditions.
| Parameter | Basic Hydrolysis (LiOH) | Acidic Hydrolysis (HCl) |
| Reversibility | Irreversible | Reversible |
| Stoichiometry | Stoichiometric base required | Catalytic acid, excess water |
| Typical Reagents | LiOH, NaOH, KOH | HCl, H2SO4 |
| Solvent System | THF/H₂O, MeOH/H₂O, EtOH/H₂O | Aqueous acid |
| Temperature | 0°C to room temperature | Room temperature to reflux |
| Reaction Time | Typically shorter (1-4 hours) | Can be longer (several hours to overnight) |
| Work-up | Acidification to precipitate the zwitterionic product | Neutralization or ion-exchange chromatography |
| Key Advantages | High yielding, irreversible | Simple reagent setup |
| Potential Issues | Potential for epimerization (less relevant for this substrate) | Reversibility can lead to incomplete conversion, harsher conditions |
Experimental Protocols
The following protocols are designed to be robust and reproducible for the hydrolysis of ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate.
Protocol 1: Optimized Basic Hydrolysis using Lithium Hydroxide
This protocol is recommended for its high efficiency and mild reaction conditions. Lithium hydroxide is often preferred over sodium or potassium hydroxide due to the better solubility of its carboxylate salts in common organic solvent mixtures.[20]
Materials:
-
Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
-
Tetrahydrofuran (THF)
-
Deionized water
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
1 M Hydrochloric acid (HCl)
-
Methanol (for washing)
-
Diethyl ether (for washing)
Procedure:
-
In a round-bottom flask, dissolve ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate (1.0 eq) in a 3:1 mixture of THF and deionized water to a concentration of approximately 0.2 M.
-
Stir the solution at room temperature to ensure complete dissolution.
-
Add solid lithium hydroxide monohydrate (1.5 eq) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 6-7 with 1 M HCl. The zwitterionic product will precipitate out of the solution. The isoelectric point of similar amino acids can be in this range.[21]
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold deionized water, methanol, and diethyl ether to remove any remaining impurities and salts.
-
Dry the purified 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid under high vacuum.
Workflow for Basic Hydrolysis and Purification:
Caption: Workflow for the basic hydrolysis and purification of the target amino acid.
Protocol 2: Acid-Catalyzed Hydrolysis
This method provides an alternative to basic hydrolysis, which can be advantageous if the substrate is sensitive to strong bases.
Materials:
-
Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
-
6 M Hydrochloric acid (HCl)
-
Dowex® 50WX8 or similar strong cation exchange resin
-
0.5 M Ammonium hydroxide solution (NH₄OH)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate (1.0 eq) in 6 M HCl.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until reaction monitoring indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess HCl and water.
-
Dissolve the resulting crude hydrochloride salt in a minimal amount of deionized water.
-
Load the solution onto a column packed with a strong cation exchange resin (e.g., Dowex® 50WX8) that has been pre-conditioned with deionized water.
-
Wash the column with deionized water to remove any non-basic impurities.
-
Elute the desired amino acid from the resin using a 0.5 M ammonium hydroxide solution.
-
Combine the fractions containing the product (as determined by TLC or another appropriate method) and concentrate under reduced pressure to afford the pure zwitterionic 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid.
Logical Relationship of Hydrolysis Pathways and Product Isolation:
Caption: Decision tree for the hydrolysis and purification of the target amino acid.
Trustworthiness and Self-Validation
The protocols provided are designed with self-validating checkpoints. The progress of the reaction should be monitored by an appropriate analytical technique such as TLC or LC-MS to ensure complete conversion of the starting material. The identity and purity of the final product should be confirmed by standard analytical methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The characteristic zwitterionic nature of the product will also be evident in its physical properties, such as high melting point and solubility in water.[22][23]
Conclusion
The successful hydrolysis of ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is a key step in accessing a valuable building block for drug discovery. The choice between basic and acidic hydrolysis conditions will depend on the specific requirements of the synthetic route. The protocols detailed in this guide, along with the mechanistic insights and comparative data, provide a solid foundation for researchers to confidently and efficiently perform this transformation.
References
- Separation of a-Amino Acids Using a Series of Zwitterionic Sulfobetaine Exchangers. (n.d.).
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. Retrieved from [Link]
-
Wouters, B., et al. (2011). Separation of -amino acids using a series of zwitterionic sulfobetaine exchangers. Journal of Chromatography A, 1218(37), 6463-6470. Retrieved from [Link]
-
Kasack, K., et al. (2004). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. European Journal of Organic Chemistry, 2004(15), 3291-3299. Retrieved from [Link]
- Kinetics of Acid hydrolysis of an ester. (n.d.).
- To study the kinetics of acid catalysed hydrolysis of an ester by titrimitric method. (n.d.).
-
Acid Catalysed Hydrolysis of Ester Procedure-1. (n.d.). Scribd. Retrieved from [Link]
- Ester to Acid - Common Conditions. (n.d.).
-
Maldonado-Ortega, U., et al. (2020). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Redalyc, 21(41), 1-10. Retrieved from [Link]
-
Experiment No. 8: Kinetics | Ester Hydrolysis. (2010). Retrieved from [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. Retrieved from [Link]
-
Vedsö, P., et al. (1998). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Acta Pharmaceutica Nordica, 4(2), 79-86. Retrieved from [Link]
-
A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. (n.d.). Scite.ai. Retrieved from [Link]
-
Flanagan, M. E., & White, J. M. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(5), 1308-1323. Retrieved from [Link]
-
Extraction of Zwitterionic Amino Acids with Reverse Micelles in the Presence of Different Ions. (1996). Industrial & Engineering Chemistry Research, 35(5), 1697-1704. Retrieved from [Link]
-
Stepanovs, D., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9397-9407. Retrieved from [Link]
-
Basic Hydrolysis of Esters (Saponification). (2022, October 27). Master Organic Chemistry. Retrieved from [Link]
-
Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. (2009). Chemical and Pharmaceutical Bulletin, 57(8), 861-864. Retrieved from [Link]
-
Extraction of Zwitterionic Amino Acids with Reverse Micelles in the Presence of Different Ions. (1996). Industrial & Engineering Chemistry Research, 35(5), 1697-1704. Retrieved from [Link]
-
Saponification-Typical procedures. (2024, April 27). OperaChem. Retrieved from [Link]
-
Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. (2024). ResearchGate. Retrieved from [Link]
-
Ester Hydrolysis. (2024, October 26). Save My Exams. Retrieved from [Link]
-
Stepanovs, D., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC. Retrieved from [Link]
-
Structure synthesis amino acids zwitterions acidic basic character chromatograhy analysis equations physical properties chemical reactions as base or an acid 20 amino acids that make up proteins. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
3-Aminobicyclo(1.1.1)pentane-1-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
374 BCH3023 Saponification of Esters. (2022, October 11). YouTube. Retrieved from [Link]
-
Rapid access to 3-substituted bicyclo[1.1.1]pentanes. (2025). Macmillan Group. Retrieved from [Link]
-
Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. (2020, February 6). Research Communities. Retrieved from [Link]
-
Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. (2016). PMC. Retrieved from [Link]
-
Stepanovs, D., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. Retrieved from [Link]
-
Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation. (n.d.). ChemRxiv. Retrieved from [Link]
-
Hydrolysis of Thioesters, Esters, and Amides. (2021, March 19). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bicyclo[1.1.1]pentan-1-amine as Bioisostere of Benzene Ring | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 6. researchgate.net [researchgate.net]
- 7. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Saponification-Typical procedures - operachem [operachem.com]
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- 12. savemyexams.com [savemyexams.com]
- 13. arkat-usa.org [arkat-usa.org]
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- 16. erpjietuniverse.in [erpjietuniverse.in]
- 17. scribd.com [scribd.com]
- 18. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. echemi.com [echemi.com]
- 21. Structure synthesis amino acids zwitterions acidic basic character chromatograhy analysis equations physical properties chemical reactions as base or an acid 20 amino acids that make up proteins doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 22. academic.oup.com [academic.oup.com]
- 23. Separation of -amino acids using a series of zwitterionic sulfobetaine exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Incorporation of Bicyclo[1.1.1]pentane (BCP) Amino Esters in Peptide Synthesis
Topic: Peptide Coupling Reactions Using BCP Amino Esters Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Peptide Scientists, and Process Chemists
Executive Summary & Strategic Rationale
Bicyclo[1.1.1]pentane (BCP) amino esters are critical "bioisosteres" used to replace phenyl rings, tert-butyl groups, or internal alkyne spacers in peptide backbones. Their incorporation offers a "3D-escape" from flat aromatic structures, improving solubility and metabolic stability without significantly altering the vector of the peptide chain.
However, BCP residues present a unique synthetic paradox:
-
High Nucleophilicity: The bridgehead amine is surprisingly nucleophilic due to the high
-character of the C-N bond. -
High Steric Demand: The rigid cage structure imposes significant steric hindrance, often comparable to a tert-butyl group, making standard coupling kinetics sluggish.
This guide details the optimized protocols for handling BCP amino esters, specifically addressing the difficult hydrolysis of the ester moiety and the steric challenges of amide bond formation.
Critical Reactivity Profile
The Steric-Electronic Mismatch
Unlike flexible linear amino acids (e.g., Gly, Ala) or planar aromatics (e.g., Phe), BCP amino acids are rigid and bulky.
-
As a Nucleophile (Amine): The bridgehead amine is highly reactive but sterically shielded.[1] Standard coupling times must often be extended.
-
As an Electrophile (Carboxylic Acid): Activation of the bridgehead carboxylate requires potent coupling agents (e.g., HATU, T3P) to overcome the energy barrier of attacking the bulky carbonyl center.
Stability Considerations
-
Acid Stability: BCP cages are generally stable to TFA (used in Boc/Fmoc deprotection).
-
Base Stability: Stable to piperidine (Fmoc removal).
-
Epimerization: The BCP core itself is achiral (unless asymmetrically substituted at the bridgeheads). However, aggressive activation can cause epimerization of the adjacent chiral amino acid in the peptide chain.
Decision Matrix: Coupling Reagent Selection
The choice of coupling reagent is dictated by the steric environment of the partner amino acid.
Figure 1: Decision matrix for selecting coupling reagents based on steric demand and racemization risk.
Experimental Protocols
Protocol A: Hydrolysis of BCP Amino Esters (The "Slow" Step)
Context: BCP esters (methyl or ethyl) are notoriously difficult to hydrolyze compared to standard alkyl esters due to the steric bulk protecting the carbonyl carbon. Standard LiOH/RT conditions often fail or stall at 50% conversion.
Reagents:
-
BCP-Amino Ester (Starting Material)
-
Solvent: THF/Water (3:1 ratio) or Methanol/Water (if solubility permits)
Procedure:
-
Dissolution: Dissolve the BCP amino ester (1.0 equiv) in THF/Water (3:1) to a concentration of 0.2 M.
-
Note: Avoid pure water; the lipophilic BCP cage requires organic co-solvent.
-
-
Base Addition: Add LiOH·H₂O (2.5 – 3.0 equiv).
-
Heating (Critical): Heat the reaction to 50–60 °C .
-
Expert Insight: Unlike standard amino acids, hydrolysis at Room Temperature (RT) may take days. Heating is required to drive the reaction to completion within 16–24 hours [1].
-
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the ester (+14/28 mass) and appearance of the acid.
-
Workup:
Protocol B: Solution Phase Coupling (BCP-Amine + Carboxylic Acid)
Context: Coupling a free amine BCP to a carboxylic acid partner.
Reagents:
-
Carboxylic Acid Partner (1.0 equiv)[2]
-
BCP-Amine (as HCl or TFA salt) (1.1 – 1.2 equiv)
-
HATU (1.2 equiv) or T3P (1.5 equiv, 50% soln)
-
DIPEA (Diisopropylethylamine) (3.0 – 4.0 equiv)
-
Solvent: DMF or DMF/DCM (1:1)
Procedure:
-
Activation: Dissolve the Carboxylic Acid partner and HATU in dry DMF (0.1 M).
-
Base Addition 1: Add 1.0 equiv of DIPEA. Stir for 2 minutes to pre-activate the acid (formation of the OAt-ester).
-
Addition of BCP: Add the BCP-Amine salt.
-
Base Addition 2: Immediately add the remaining DIPEA (2.0–3.0 equiv). Ensure the pH is basic (checked via wet pH paper above the liquid).
-
Reaction: Stir at RT for 2–4 hours.
-
Troubleshooting: If LC-MS shows incomplete coupling after 4 hours, do not add more HATU immediately. Add 0.5 equiv of HOAt (additive) and stir for another hour. If still stalled, heat to 40 °C.
-
Protocol C: Solid Phase Peptide Synthesis (SPPS) Incorporation
Context: Automated or manual synthesis using Fmoc-BCP-OH.
Reagents:
-
Resin: Rink Amide or Wang Resin (Loading 0.3 – 0.5 mmol/g recommended to reduce crowding).
-
Fmoc-BCP-OH (2.5 equiv).
-
Activator: HATU (2.4 equiv) or DIC/Oxyma (Standard).
Procedure:
-
Swelling: Swell resin in DMF for 20 mins.
-
Deprotection: Remove previous Fmoc using 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).
-
Coupling:
-
Pre-activate Fmoc-BCP-OH (2.5 eq) with HATU (2.4 eq) and DIPEA (5 eq) in DMF for 1 minute.
-
Add to resin.[4]
-
Double Coupling Rule: Due to the rigid cage, single coupling often results in deletion sequences. Always perform double coupling (2 x 45 min) for BCP residues.
-
-
Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) after the BCP step to prevent deletion sequences.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Incomplete Hydrolysis | Steric bulk of BCP cage prevents hydroxide attack. | Increase temp to 60°C; extend time to 48h; use LiOH (smaller cation) instead of NaOH. |
| Epimerization of Partner | Over-activation of the partner amino acid during slow coupling. | Switch from HATU/DIPEA to T3P/Pyridine or T3P/NMM . T3P has lower racemization rates [2].[7] |
| Low Yield (SPPS) | Aggregation or steric clash on resin. | Use lower loading resin (<0.4 mmol/g); use "Magic Mixture" (DCM/DMF/NMP); use microwave heating (50°C). |
| Poor Solubility | BCPs are lipophilic "grease balls." | Ensure DMF/DCM mixtures are used. Pure water/methanol is often insufficient for dissolving protected BCPs. |
Visualization: The BCP Workflow
Figure 2: Workflow for processing BCP amino esters into peptide synthesis streams.
References
-
Mykhailiuk, P. K. (2021).[3][8] Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Journal of the American Chemical Society, 143(3), 1302–1307.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[9] Organic Process Research & Development, 20(2), 140–177.
-
Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Aromatic Phenyl Ring Bioisostere.[10][11] Journal of Medicinal Chemistry, 55(7), 3414–3424.
-
Enamine Ltd. (n.d.).[10] Bicyclo[1.1.1]pentanes: Building Blocks.[2][8][12] Enamine Store.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. pnas.org [pnas.org]
- 9. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential CC, C–C Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the Amine Group in Bicyclo[1.1.1]pentane (BCP) Carboxylates
Abstract
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a paramount three-dimensional bioisostere in modern drug discovery, offering a saturated, rigid replacement for motifs like para-substituted phenyl rings and tert-butyl groups.[1][2] Its unique geometry and favorable physicochemical properties—such as improved aqueous solubility and metabolic stability—make it a highly attractive building block for novel therapeutics.[3][4] This guide provides an in-depth exploration of key synthetic strategies for the chemoselective functionalization of the amine group on BCP carboxylate scaffolds, focusing on 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid as a representative platform. We present detailed, field-proven protocols for amide bond formation, sulfonylation, and reductive amination, explaining the mechanistic rationale behind each step to empower researchers in their drug development endeavors.
Introduction: The Strategic Value of the BCP Scaffold
The "escape from flatland" is a prevailing theme in contemporary medicinal chemistry, urging a move away from planar, aromatic structures towards more three-dimensional molecules.[5] The BCP core is at the forefront of this movement. By replacing a flat phenyl ring with a rigid, sp³-rich BCP cage, chemists can often mitigate issues related to poor solubility and non-specific binding while maintaining or improving biological activity.[1][3]
The bifunctional nature of aminobicyclo[1.1.1]pentane-1-carboxylic acid presents a unique synthetic opportunity and challenge. The primary amine serves as a crucial handle for introducing a vast array of chemical functionalities, enabling the exploration of structure-activity relationships (SAR). This document focuses on the selective modification of this amine group, providing robust protocols that form the bedrock of BCP-based drug discovery campaigns.
Core Functionalization Strategies: A Workflow Overview
The selective modification of the amine in the presence of a carboxylic acid requires careful selection of reagents and conditions. The three most common and powerful transformations are amide coupling, sulfonylation, and reductive amination.
Figure 1: General workflow for the functionalization of the amine group on a BCP carboxylate scaffold.
Amide Bond Formation: The Workhorse Reaction
Amide coupling is arguably the most frequently performed reaction in medicinal chemistry.[6] The formation of an amide bond by condensing a carboxylic acid with the BCP's primary amine allows for the systematic installation of diverse side chains.
Causality & Mechanistic Insight
Direct condensation of a carboxylic acid and an amine is kinetically slow. Therefore, the carboxylic acid must first be "activated".[7] Modern coupling reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) achieve this by converting the acid into a highly reactive OAt-active ester. This intermediate is then susceptible to nucleophilic attack by the amine.[7][8] The use of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial to deprotonate the carboxylic acid and neutralize the HCl byproduct without competing in the reaction.[8]
Figure 2: Simplified workflow of HATU-mediated amide coupling.
Protocol 3.1: HATU-Mediated Amide Coupling
This protocol is a robust and high-yielding method suitable for a wide range of carboxylic acids.
Materials:
-
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride
-
Carboxylic acid of interest (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (Ethyl Acetate, 1N HCl, sat. NaHCO₃, brine, MgSO₄, silica gel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride (1.0 equiv) and the desired carboxylic acid (1.1 equiv) in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 equiv) dropwise while stirring. Allow the mixture to stir for 10-15 minutes.
-
Activation: Add HATU (1.2 equiv) portion-wise to the reaction mixture. The solution may turn yellow.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.[7]
-
Workup: Quench the reaction by adding water. Dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[7]
Data Summary: Comparison of Coupling Conditions
| Coupling Reagent | Base | Typical Yield | Reaction Time | Key Considerations |
| HATU | DIPEA | 80-98% | 2-12 h | High efficiency, low racemization, but relatively expensive.[7][9] |
| EDC/HOBt | DIPEA/TEA | 60-90% | 4-24 h | Cost-effective, but may require longer reaction times.[7][9] |
| Acid Chloride | Pyridine/TEA | 70-95% | 1-6 h | Highly reactive; requires prior conversion of acid to acid chloride. Risk of over-reaction. |
Sulfonamide Formation: A Key Pharmacophore
The sulfonamide group is a critical pharmacophore found in numerous approved drugs.[10] Its synthesis via the reaction of the BCP amine with a sulfonyl chloride is a fundamental transformation.
Causality & Mechanistic Insight
This reaction is a classic nucleophilic substitution where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.[11] A base, typically a tertiary amine like triethylamine (TEA) or pyridine, is required to neutralize the hydrochloric acid (HCl) generated as a byproduct.[11][12] Using an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is critical, as sulfonyl chlorides are moisture-sensitive and can hydrolyze to the unreactive sulfonic acid.[12]
Protocol 4.1: Sulfonylation with Aryl/Alkyl Sulfonyl Chlorides
Materials:
-
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid
-
Sulfonyl chloride of interest (1.05 equivalents)
-
Triethylamine (TEA) or Pyridine (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the BCP amine (1.0 equiv) and anhydrous DCM. Add the base (1.5 equiv). Cool the mixture to 0 °C in an ice bath.[12]
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.05 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes.[12]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Separate the organic layer, and wash with 1N HCl (aq) (if using TEA) or 1N CuSO₄ (aq) (to remove pyridine), followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
Troubleshooting:
-
Di-sulfonylation: The formation of a di-sulfonylated byproduct can occur if excess sulfonyl chloride is used or the reaction is left for too long. Use a 1:1 stoichiometry and monitor the reaction closely.[12]
-
Hydrolysis: If a significant amount of sulfonic acid byproduct is observed, ensure all reagents and solvents are scrupulously dried.
N-Alkylation via Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the introduction of primary and secondary alkyl groups onto the BCP's nitrogen atom.[13]
Causality & Mechanistic Insight
The reaction proceeds in two stages: first, the amine condenses with a carbonyl compound (an aldehyde or ketone) to form a transient imine or iminium ion. Second, a selective reducing agent reduces this intermediate to the final alkylated amine. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[14] Its mildness and selectivity are key; it rapidly reduces the protonated iminium ion intermediate but is slow to react with the starting aldehyde or ketone, thus preventing competitive reduction to an alcohol.[14][15] This allows the entire process to be performed conveniently in one pot.
Figure 3: One-pot reductive amination workflow using STAB.
Protocol 5.1: One-Pot Reductive Amination with STAB
Materials:
-
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid
-
Aldehyde or Ketone (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, catalytic, 0.1-1.0 equiv)
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: Under an inert atmosphere, combine the BCP amine (1.0 equiv) and the carbonyl compound (1.1 equiv) in DCE.[15]
-
Addition of Reducing Agent: Add STAB (1.5 equiv) to the mixture in one portion. If reacting with a ketone, a catalytic amount of acetic acid may be added to facilitate iminium ion formation.[13][15]
-
Reaction: Stir the reaction at room temperature for 6-24 hours. Monitor the reaction by LC-MS for the disappearance of the starting materials.
-
Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ (aq). Stir until gas evolution ceases. Extract the aqueous layer with DCM or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Product Characterization: A Self-Validating System
Confirmation of successful functionalization is critical. A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a robust, self-validating system.[16]
-
LC-MS: Used for initial reaction monitoring and to confirm the molecular weight of the desired product. The appearance of a new peak with the correct mass-to-charge ratio (m/z) provides strong evidence of product formation.
-
¹H and ¹³C NMR: Provides definitive structural confirmation.[17] Key diagnostic signals to look for include:
-
Amide Formation: Appearance of a new amide N-H proton signal (typically δ 7-9 ppm) in ¹H NMR and a new carbonyl signal (δ 165-175 ppm) in ¹³C NMR.
-
Sulfonamide Formation: A downfield shift of the protons adjacent to the nitrogen and the appearance of a sulfonamide N-H proton.
-
Reductive Amination: Disappearance of the aldehyde proton (if applicable) and appearance of new signals corresponding to the newly introduced alkyl group.
-
Conclusion
The functionalization of the amine group on BCP carboxylates is a cornerstone of modern medicinal chemistry. By mastering the protocols for amide coupling, sulfonylation, and reductive amination, researchers can efficiently generate diverse libraries of novel, three-dimensional compounds. The methods outlined in this guide are reliable, scalable, and grounded in well-understood mechanistic principles, providing a solid foundation for the design and synthesis of next-generation therapeutics.
References
- Title: Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem Source: BenchChem URL
-
Title: Sulfonamide - Wikipedia Source: Wikipedia URL: [Link]
- Title: Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem Source: BenchChem URL
-
Title: Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 Source: Royal Society of Chemistry Publishing URL: [Link]
-
Title: Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Recent advances in synthesis of sulfonamides: A review Source: CHEMISTRY & BIOLOGY INTERFACE URL: [Link]
-
Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: Macmillan Group - Princeton University URL: [Link]
-
Title: Sodium triacetoxyborohydride - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes Source: PNAS URL: [Link]
-
Title: C–N Bond-Forming Reactions: Reductive Amination Source: Myers Chem 115 - Harvard University URL: [Link]
-
Title: A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride | Request PDF Source: ResearchGate URL: [Link]
-
Title: (a) Applications of bicyclo[1.1.1]pentanes (BCPs) in pharmaceutical and... Source: ResearchGate URL: [Link]
-
Title: Amine to Amide (Coupling) - HATU - Common Organic Chemistry Source: Common Organic Chemistry URL: [Link]
-
Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC - NIH URL: [Link]
-
Title: The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light Source: ChemRxiv URL: [Link]
-
Title: Process optimization for acid-amine coupling: a catalytic approach Source: Current Chemistry Letters URL: [Link]
-
Title: 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides | Request PDF Source: ResearchGate URL: [Link]
-
Title: Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes Source: French-Ukrainian Journal of Chemistry URL: [Link]
-
Title: 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes Source: PNAS URL: [Link]
-
Title: Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes Source: PMC - NIH URL: [Link]
-
Title: Amine to Amide Mechanism - HATU - Common Organic Chemistry Source: Common Organic Chemistry URL: [Link]
-
Title: The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices Source: PMC - NIH URL: [Link]
-
Title: Synthesis, Characterization, and Gas Adsorption Performance of Amine-Functionalized Styrene-Based Porous Polymers Source: Semantic Scholar URL: [Link]
-
Title: Quantification and stability of surface amine groups on silica nanoparticles using solution NMR | Request PDF Source: ResearchGate URL: [Link]
-
Title: Development and characterization of amine-functionalized hyper-cross-linked resin for CO2 capture Source: New Journal of Chemistry (RSC Publishing) URL: [Link]
-
Title: NMR-Based Structure Characterization Source: Max-Planck-Gesellschaft URL: [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. growingscience.com [growingscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cbijournal.com [cbijournal.com]
- 11. Sulfonamide - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Sodium triacetoxyborohydride [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NMR-Based Structure Characterization [kofo.mpg.de]
Application Note: Reductive Amination of Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
[1]
Introduction & Strategic Context
The BCP Advantage in Medicinal Chemistry
Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate (referred to herein as BCP-Amine 1 ) is a high-value pharmacophore scaffold.[1][2] The bicyclo[1.1.1]pentane (BCP) core serves as a saturated, sp³-rich bioisostere for para-substituted benzenes and internal alkynes.[1] Incorporating this motif improves solubility and metabolic stability (Fsp³ count) while maintaining precise vector orientation of substituents.[2]
Mechanistic Challenges
While standard reductive amination protocols exist, BCP-Amine 1 presents unique challenges that require tailored conditions:
-
Nucleophilicity vs. Basicity: The bridgehead nitrogen is less basic (
) than typical aliphatic amines ( ) due to the higher s-character of the bridgehead carbon.[1] However, it remains exceptionally nucleophilic, often reacting faster than steric models predict.[2] -
Salt Dissociation: BCP-Amine 1 is typically supplied as a hydrochloride salt.[1][2] Incomplete neutralization prior to imine formation is the primary cause of reaction failure.[2]
-
Ester Stability: The C1-carboxylate is sterically shielded but susceptible to hydrolysis under harsh basic conditions or reduction by non-selective hydrides (e.g., LiAlH₄).[1][2]
Reaction Mechanism & Pathway[2][3][4][5]
The reductive amination proceeds through a stepwise condensation-reduction sequence.[1][2] The choice of reducing agent determines whether the process is "direct" (one-pot) or "stepwise."
Figure 1: Mechanistic pathway for the reductive amination of BCP-Amine salts.[1] Note the critical neutralization step.
Experimental Protocols
Method A: The "Gold Standard" (STAB Protocol)
Best for: Aldehydes, acid-sensitive substrates.[1] Mechanism: Sodium triacetoxyborohydride (STAB) is mild and sterically bulky.[1][2] It reduces the iminium ion selectively without reducing the aldehyde or the ester of the BCP scaffold.
Reagents:
-
Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate HCl (1.0 equiv)[1]
-
Aldehyde (1.1 – 1.2 equiv)[1]
-
Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (1.0 – 1.2 equiv)
-
Acetic Acid (AcOH) (Catalytic, 0.1 equiv - Optional)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)
Procedure:
-
Free-Basing: In a clean, dry vial, suspend the BCP-amine HCl salt in DCE (0.1 M concentration). Add DIPEA (1.0 equiv) and stir at Room Temperature (RT) for 10 minutes until the salt dissolves/disperses.
-
Imine Formation: Add the aldehyde (1.1 equiv).[1][2] If the reaction is sluggish (monitored by LCMS), add AcOH (0.1 equiv). Stir for 30–60 minutes.
-
Reduction: Add STAB (1.5 equiv) in a single portion.
-
Observation: Mild effervescence may occur.[2]
-
-
Incubation: Stir at RT for 2–16 hours under nitrogen.
-
Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).[1][2]
Method B: The "Hard Nucleophile" (NaBH₃CN Protocol)
Best for: Ketones, sterically hindered aldehydes, or when STAB fails. Mechanism: Sodium cyanoborohydride is stable at pH 3-5.[1][2] This method relies on maintaining a slightly acidic pH to protonate the imine (generating the iminium) without protonating the cyanoborohydride (which would generate toxic HCN).
Reagents:
-
BCP-Amine HCl (1.0 equiv)
-
Ketone/Aldehyde (1.5 – 3.0 equiv)
-
Sodium cyanoborohydride (NaBH₃CN) (2.0 equiv)
-
Solvent: Methanol (MeOH) (Anhydrous)[1]
-
Additive: Acetic Acid (to adjust pH)[3]
Procedure:
-
Dissolution: Dissolve BCP-amine HCl and the ketone in MeOH (0.2 M).
-
pH Adjustment: Check pH. It should be approx. 5–6. If too basic (due to free amine), add AcOH dropwise.[2]
-
Critical: Do NOT neutralize the HCl salt with base in this protocol; the HCl provides the necessary initial acidity.
-
-
Reduction: Add NaBH₃CN (2.0 equiv).
-
Reaction: Stir at RT (or heat to 50°C for difficult ketones) for 12–24 hours.
-
Workup: CAUTION – Cyanide waste. Quench with aqueous NaOH (1M) to pH >10 to destroy excess cyanide.[2] Extract with EtOAc.[2]
Method C: Titanium-Mediated (For Difficult Ketones)
Best for: Electron-deficient amines or bulky ketones where equilibrium favors the ketone over the imine.[1]
-
Combine BCP-amine (free base) and ketone (1.0 equiv) in neat Titanium(IV) isopropoxide (Ti(OiPr)₄, 2.0 equiv).[1]
-
Stir at RT for 1–4 hours (forms the titanium-imine complex).
-
Dilute with THF or MeOH.[2]
-
Add NaBH₄ (2.0 equiv) carefully (exothermic).[2]
-
Quench with water (forms heavy white precipitate of TiO₂).[1][2] Filter through Celite before extraction.[2]
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| No Reaction (SM Recovery) | Amine still protonated (HCl salt). | Ensure 1.0 eq DIPEA is added in Method A. |
| Low Conversion (Ketones) | Steric hindrance at bridgehead. | Switch to Method C (Ti-mediated) or use Microwave heating (60°C, 30 min). |
| Over-Alkylation (Tertiary Amine) | Aldehyde is too reactive.[1][2] | Use stoichiometric aldehyde (0.95 eq) and add slowly. Use STAB (milder).[2] |
| Ester Hydrolysis | pH too high or aqueous workup too long.[1][2] | Avoid strong bases (NaOH) during workup; use NaHCO₃.[2] Keep reaction anhydrous. |
| Sticky Precipitate | Boron salts complexing with amine.[1][2] | Workup with Rochelle's Salt (Potassium sodium tartrate) solution to solubilize boron species.[1][2] |
Decision Tree for Protocol Selection
Figure 2: Logic flow for selecting the appropriate reductive amination condition.
References
-
Reactivity of BCP Amines: Levin, M. D., et al. "Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane."[2][4] Proceedings of the National Academy of Sciences (PNAS), 2016. [Link]
-
General Reductive Amination (STAB): Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2][5] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[2] [Link]
-
Synthesis of BCP Amines: Bunker, K. D., et al.[2] "A New Route to Bicyclo[1.1.1]pentan-1-amine from 1-Azido-3-iodobicyclo[1.1.1]pentane." Organic Letters, 2014, 16(7), 1884–1887.[2] [Link]
-
BCP Bioisostere Review: Mykhailiuk, P. K. "Bicyclo[1.1.1]pentanes: Synthesis and Application." Angewandte Chemie International Edition, 2023.[2] (General Reference for BCP properties). [Link]
Sources
- 1. 3-Aminobicyclo(1.1.1)pentane-1-carboxylic acid | C6H9NO2 | CID 25324661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Strategic Handling of 3-Aminobicyclo[1.1.1]pentane Derivatives: Protecting Group Protocols
Part 1: Strategic Overview & Electronic Context
The 3-aminobicyclo[1.1.1]pentane (3-amino-BCP) motif has transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry. Widely utilized as a bioisostere for para-substituted benzenes, tert-butyl groups, and internal alkynes, the BCP core offers improved metabolic stability and solubility while maintaining precise vector orientation.
However, treating the bridgehead amine of a BCP system identically to a standard aliphatic amine (e.g., tert-butylamine) leads to suboptimal yields and handling losses. Two critical physicochemical factors must dictate your protection strategy:
-
Hybridization & Nucleophilicity: The bridgehead carbon of the BCP cage exhibits high
-character (approximately 30-35% , compared to 25% for standard ). Consequently, the lone pair on the nitrogen is more tightly held, lowering the of the conjugate acid to ~8.0–8.7 (vs. ~10.6 for tert-butylamine).-
Implication: The amine is less nucleophilic . Standard coupling times must often be extended, or more active electrophiles (e.g., anhydrides, active esters) employed.
-
-
Volatility & Sublimation: The free base of 3-amino-BCP and its simple alkyl derivatives are highly volatile and prone to rapid sublimation.
-
Implication:Never isolate the free amine to dryness under high vacuum. Always handle as a mineral acid salt (HCl/TFA) or in solution until the protecting group is installed.
-
Part 2: Decision Matrix & Workflow
The following decision matrix outlines the optimal protection strategy based on your downstream application.
Figure 1: Strategic decision tree for BCP amine protection. Note the specific reagent preferences to mitigate electronic deficits.
Part 3: Detailed Experimental Protocols
Protocol A: Boc-Protection (The Standard Standard)
Purpose: For general solution-phase synthesis where acid-mediated deprotection (TFA or HCl) is acceptable. Scope: 100 mg to 50 g scale.
Reagents:
-
3-aminobicyclo[1.1.1]pentane derivative (HCl salt)[1]
-
Di-tert-butyl dicarbonate (
) (1.1 equiv)[2] -
Sodium Bicarbonate (
) (2.5 equiv) -
Solvent: 1:1 Dioxane/Water or THF/Water
Step-by-Step Methodology:
-
Salt Dissolution: In a round-bottom flask, suspend the 3-amino-BCP HCl salt in water (0.5 M concentration).
-
Buffer Establishment: Add solid
(2.5 equiv) slowly.-
Why? The
of the amine is ~8.5. Carbonate buffers maintain pH ~9-10, ensuring the amine is deprotonated ( ) and nucleophilic, without being high enough to hydrolyze the too rapidly.
-
-
Reagent Addition: Dilute
(1.1 equiv) in Dioxane (equal volume to water) and add dropwise to the stirring salt solution. -
Reaction: Stir vigorously at room temperature for 4–6 hours.
-
Monitoring: Gas evolution (
) will occur. Monitor by TLC (stain with or Ninhydrin). The BCP cage does not UV absorb strongly unless substituted with an aryl group.
-
-
Work-up (Critical):
-
Dilute with Ethyl Acetate.
-
Do NOT acidify the aqueous layer below pH 4 during extraction if your product contains acid-sensitive side groups, although the BCP-Boc bond itself is stable to mild acid washes.
-
Wash organic layer with 5% Citric Acid (to remove unreacted amine), then Brine.
-
Dry over
and concentrate.
-
-
Purification: Most BCP-Boc derivatives crystallize upon addition of Hexanes/Heptane. Silica chromatography is rarely needed if stoichiometry is precise.
Stability Note: The BCP ring is remarkably stable to the standard deprotection cocktail (TFA/DCM 1:1). Unlike highly strained cyclopropanes, the BCP cage does not ring-open under standard acidic deprotection conditions.
Protocol B: Fmoc-Protection (For Peptide Synthesis)
Purpose: For Solid Phase Peptide Synthesis (SPPS).[2][3] Reagent Alert: Avoid Fmoc-Cl. The high reactivity of Fmoc-Cl combined with the lower steric bulk of the BCP bridgehead (compared to trityl or t-butyl) can lead to di-protection or side reactions. Use Fmoc-OSu .[4]
Reagents:
-
3-aminobicyclo[1.1.1]pentane derivative (HCl salt)[1]
-
Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) (1.05 equiv)[3]
-
Sodium Carbonate (
) (2.0 equiv) -
Solvent: 1:1 Acetone/Water or Dioxane/Water
Step-by-Step Methodology:
-
Dissolution: Dissolve the amine salt in water. Add
.[2] -
Addition: Dissolve Fmoc-OSu in Acetone (or Dioxane) and add to the aqueous mixture.
-
Tip: If a precipitate forms immediately, add more organic solvent to ensure homogeneity.
-
-
Reaction: Stir at Room Temperature for 12–18 hours.
-
Work-up:
-
Evaporate the volatile organic solvent (Acetone) under reduced pressure.
-
Dilute the remaining aqueous residue with water.
-
Extract with Diethyl Ether (
) to remove unreacted Fmoc-OSu and byproducts (fulvene species). Discard organic layer. -
Acidify the aqueous layer carefully with HCl (1M) to pH 2.
-
Extract the product (now protonated/neutral if it's an amino acid) into Ethyl Acetate.
-
-
Validation:
NMR should show the characteristic Fmoc doublet at ~4.2-4.5 ppm and the BCP bridgehead protons (often a singlet or distinct multiplet at ~2.0-2.3 ppm).
Part 4: Handling the "Free Base" (The Volatility Trap)
A common failure mode in BCP chemistry is the loss of material during "free-basing."
The Scenario: You perform a deprotection (e.g., remove Boc with TFA) and then basify with NaOH to isolate the free amine for the next step. The Failure: You rotovap the organic extract to dryness, put it on a high-vacuum manifold for 1 hour, and find the flask empty.
Corrective Protocol: The "Solution Transfer" Method
-
Deprotection: Perform acid deprotection as usual.
-
Basification: Neutralize with saturated
or 1M NaOH. -
Extraction: Extract into a volatile solvent (DCM or
). -
Drying: Dry over
(solid) or . -
Quantification: Do not evaporate to dryness.
-
Evaporate carefully to a defined volume (e.g., 10 mL).
-
Take a
aliquot. -
Add an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Run NMR to determine molarity.
-
-
Usage: Use the solution directly in the next coupling reaction.
Part 5: Quantitative Data Summary
| Parameter | 3-Amino-BCP | tert-Butylamine | Aniline | Implication for Protection |
| Hybridization | Bridgehead | Standard | Reduced nucleophilicity. | |
| Conjugate Acid | ~8.0 – 8.7 | 10.68 | 4.6 | Requires milder bases; buffers at pH 9 are sufficient. |
| Nucleophilicity | Moderate | High | Low | Slower reaction with hindered electrophiles (e.g., Trt-Cl). |
| Volatility | High (Sublimes) | High | Low | Never dry free base. |
| Stability (TFA) | Stable | Stable | Stable | Compatible with Boc chemistry. |
References
-
Bioisosterism & Properties: Stepan, A. F., et al. (2012).[5] "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Aromatic Phenyl Ring Replacement." Journal of Medicinal Chemistry.
-
Synthesis & Scale-up: Mykhailiuk, P. K. (2021). "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP)." The Journal of Organic Chemistry.
-
Peptide Incorporation: Makarov, A. A., et al. (2004). "3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides." European Journal of Organic Chemistry.
-
General BCP Chemistry: Kan, K., et al. (2025). "Rapid access to 3-substituted bicyclo[1.1.1]pentanes." Chem.
-
pKa Data: Values derived from comparative analysis in PubChem and Echemi databases for 3-aminobicyclo[1.1.1]pentane derivatives.
Sources
- 1. 1172097-47-0|3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support: High-Yield Synthesis of Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
Ticket ID: BCP-SYN-001 Subject: Yield Optimization & Troubleshooting for 3-Amino-BCP-1-Carboxylates Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate (hereafter BCP-AminoEster ) is notoriously difficult due to three convergent failure modes:
-
Volatility & Instability of the [1.1.1]propellane precursor.
-
Oligomerization during the radical addition step (formation of "ladders").
-
Fugacity & Degradation of the free amine during the final deprotection/isolation.
This guide moves beyond standard literature to address the practical bottlenecks that kill yield in real-world laboratory settings. The recommended route utilizes the 1,3-Diester Desymmetrization Strategy , which offers the highest reliability compared to direct radical amination methods.
Module 1: The Precursor (Propellane) Bottleneck
Q: My [1.1.1]propellane yields are inconsistent. How does this affect the downstream BCP-AminoEster?
A: Inconsistent propellane quality is the primary cause of low yields in the subsequent radical addition step. If your propellane solution contains significant oligomers or is too dilute, the radical chain propagation will fail or terminate early.
The "Golden Rules" of Propellane Handling:
-
Concentration Threshold: Ensure your propellane titre is
0.4 M (determined by NMR with an internal standard like anisole). Dilute solutions favor solvent quenching over the desired radical addition. -
Temperature Discipline: Propellane has a half-life of ~20 minutes at 114°C, but it degrades slowly even at room temperature. Store at -78°C if not using immediately.
-
Solvent Choice: Switch from diethyl ether to pentane/ether (1:1) or MTBE if possible. Higher boiling solvents make the final concentration difficult without losing the volatile propellane.
Troubleshooting Guide: Propellane Generation
| Symptom | Root Cause | Corrective Action |
| Low Titre (<0.2 M) | Inefficient distillation or excessive solvent volume. | Use a vigreux column during distillation. Keep receiving flask at -78°C. |
| Polymer Formation | Temperature spikes during generation. | Maintain reaction temp < -20°C during the alkyllithium addition. |
| Yellow Discoloration | Presence of iodine or oxidized byproducts. | Wash the organic phase with |
Module 2: Constructing the Scaffold (Radical Addition)
Q: I am seeing "gooey" solids instead of crystalline product after the radical addition. What is happening?
A: You are witnessing telomerization . The bicyclo[1.1.1]pentyl radical is highly reactive; if it encounters another propellane molecule instead of the radical trap, it forms oligomers.
The Fix: The "High-Dilution Inverse Addition" or "Photochemical Flow" To maximize yield of the 1,3-disubstituted scaffold, you must keep the concentration of the radical source high relative to the propellane locally, or use specific traps that react faster than propagation.
Recommended Protocol: The Diacetyl/Haloform Route (Scalable & High Yield) This route avoids the messy "atom transfer" reagents that require difficult chromatography.
-
Photochemical Addition: React [1.1.1]propellane with biacetyl (2,3-butanedione) under visible light (blue LED or Hg lamp).
-
Haloform Oxidation: Treat the resulting 1,1'-(bicyclo[1.1.1]pentane-1,3-diyl)diethanone with NaOBr (sodium hypobromite) .
-
Esterification: Reflux BCP-Diacid in Ethanol/H2SO4 .
-
Result: Diethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate.
-
Visual Workflow: The "Gold Standard" Route
Figure 1: The robust "Diacetyl-Haloform" pathway minimizes oligomerization compared to direct radical amination.
Module 3: Desymmetrization & Curtius Rearrangement
Q: How do I get from the Diester to the Amino-Ester without hydrolyzing both sides?
A: This is the "Desymmetrization Challenge." You need statistical hydrolysis.
Protocol: The "Pig Liver Esterase" Mimic (Chemical)
-
Dissolve Diethyl BCP-1,3-dicarboxylate in THF/MeOH (1:1).
-
Add 1.0 equivalent of KOH in MeOH dropwise at 0°C.
-
Critical Step: Do not warm to RT immediately. Keep at 0°C for 4 hours.
-
Workup: Acidify to pH 3 and extract.
-
Outcome: ~60% Mono-acid, ~20% Diacid, ~20% Diester.
-
Purification: The Mono-acid can be separated via simple bicarbonate extraction (Diacid stays in water at pH 5-6; Mono-acid extracts into organic; Diester stays in organic).
-
Q: My Curtius rearrangement yield is low (<40%). Where is the mass going?
A: The intermediate isocyanate is reacting with moisture (forming urea byproducts) or the amine is degrading.
The "Salt Trap" Solution: Do not try to isolate the free amine. It is zwitterionic and highly polar, making it a nightmare to extract from aqueous workups.
Optimized Curtius Protocol:
-
Activation: React the Mono-acid-mono-ester with DPPA (Diphenylphosphoryl azide) and TEA (Triethylamine) in dry Toluene or tBuOH.
-
Rearrangement: Heat to 80°C. Evolution of
indicates isocyanate formation. -
Trapping (The Yield Booster):
-
Option A (Boc-Protected): Use tBuOH as solvent. Isolate the Boc-amine. Deprotect with HCl/Dioxane later. (Recommended for purity) .
-
Option B (Direct Hydrolysis): Add dilute HCl directly to the isocyanate mixture. Evaporate to dryness.
-
Module 4: Isolation of the Final Product
Q: I cannot extract the product from the aqueous layer.
A: Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is an amino-ester.
-
At acidic pH: It is a salt (Water soluble).
-
At basic pH: It is a free amine (Organic soluble, but prone to hydrolysis of the ethyl ester).
-
At neutral pH: It may exist in a zwitterionic-like equilibrium if hydrolyzed.
The "Non-Aqueous" Workup: If you used the Boc-protection route (Option A above):
-
Dissolve the Boc-amino ester in 4M HCl in Dioxane .
-
Stir for 2 hours.
-
Do not add water.
-
Add dry Diethyl Ether or MTBE .
-
The product will precipitate as the Hydrochloride Salt .
-
Filter and dry under nitrogen.
Yield Comparison Table:
| Method | Overall Yield | Purity | Main Drawback |
| Direct Radical Amination | 15-25% | Low | High oligomerization; difficult purification. |
| Hunsdiecker / Azide | 30-40% | Medium | Dangerous intermediates (Silver salts/Azides). |
| Diacetyl / Curtius (Rec.) | 55-65% | High | More steps, but each step is high-yielding and robust. |
Troubleshooting Logic Tree
Figure 2: Diagnostic logic for identifying yield loss in BCP synthesis.
References
-
Mykhailiuk, P. K. (2019). In situ Generation of [1.1.1]Propellane and Its Conversion to Bicyclo[1.1.1]pentane Derivatives. Chemistry – A European Journal, 25(1), 114-117. Link
-
Turbogrig & Propellane Stability: Gianatassio, R., et al. (2016). Strain-Release Amination of [1.1.1]Propellane. Science, 351(6270), 241-244. Link
-
Diacetyl/Haloform Route: Levchenko, K. S., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. The Journal of Organic Chemistry, 86(15), 10689–10702. Link
-
Curtius Rearrangement on BCP: Zajc, B., & Kysil, V. (2020). Bicyclo[1.1.1]pentanes: Synthesis and Applications. Chemical Reviews, 120(1), 324-345. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Curtius Rearrangement [organic-chemistry.org]
- 3. almacgroup.com [almacgroup.com]
- 4. Sustainable synthesis of 1-thiol-3-alkyl bicyclo[1.1.1]pentanes via electron donor–acceptor complex photoactivation: a metal- and additive-free strategy for bioisostere design - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
Current Status: Operational Ticket ID: BCP-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Introduction & Molecule Profile
Welcome to the technical support hub for Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate . This molecule is a critical "bioisostere" in modern medicinal chemistry, often used to replace para-substituted phenyl rings, alkynes, or tert-butyl groups to improve metabolic stability and solubility.[2]
However, its unique cage structure (bicyclo[1.1.1]pentane, or BCP ) imparts specific physicochemical properties that cause standard purification protocols to fail. This guide addresses the three most common failure modes: invisibility on UV , ester hydrolysis during workup , and volatility of the free base .
Physicochemical Snapshot
| Property | Value / Characteristic | Impact on Purification |
| Structure | Rigid Cage (Bridgehead Amine) | Low Basicity: The bridgehead nitrogen has higher s-character, making it less basic (pKa ~8.5–9.[1]0) than typical alkyl amines (pKa ~10.5).[1] |
| Chromophore | None | UV Silent: Does not absorb significantly at 254 nm.[1] Standard LC-UV triggers will miss it.[1] |
| Stability | Ester-sensitive | Hydrolysis Risk: The distal ester is susceptible to saponification if extraction pH > 11.[1] |
| State | Oil (Free Base) / Solid (Salt) | Handling: The free base is prone to oiling out; HCl salts are preferred for storage. |
Diagnostic Workflow (Decision Tree)
Before selecting a method, determine your impurity profile and available equipment.
Figure 1: Decision matrix for selecting the optimal purification route based on impurity profile.[1]
Protocol 1: Acid-Base Extraction (The "Soft" Touch)[1]
Best for: Removing non-basic impurities and inorganic salts on a gram scale.[1] Critical Warning: Do NOT use strong hydroxide (NaOH/KOH) to basify.[1] The strain of the BCP ring combined with the ester makes it susceptible to rapid hydrolysis.
Step-by-Step Methodology
-
Dissolution: Dissolve crude residue in EtOAc or MTBE (Methyl tert-butyl ether).[1] Avoid DCM if possible to prevent emulsion formation with salts.[1]
-
Acid Wash: Extract the organic layer with 0.5 M HCl (cold).[1]
-
Separation: Discard the organic layer (check TLC first to ensure product is not there).
-
Controlled Basification (The Crucial Step):
-
Extraction: Extract immediately with DCM (3x).
-
Drying: Dry over Na₂SO₄ and concentrate gently (bath < 30°C).
Protocol 2: Flash Chromatography (Silica Gel)
Best for: High-purity isolation when non-polar byproducts (e.g., decarboxylated species) are present.[1]
The "Invisible" Problem
Since the BCP core is UV-transparent, you cannot rely on standard fraction collectors.
Detection Solutions:
-
Ninhydrin Stain: The primary amine reacts to form "Ruhemann's purple."[1] This is the gold standard for TLC.
-
ELSD (Evaporative Light Scattering Detector): If using automated flash (CombiFlash/Biotage), use ELSD.
-
Iodine Chamber: Weakly visualizes the BCP core.
Mobile Phase Strategy
Amines interact strongly with acidic silanols on silica, leading to streaking and yield loss.
-
Base Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.[1]
-
Gradient: 0%
10% MeOH in DCM (with 1% NH₄OH).-
Note: The ethyl ester makes this molecule relatively lipophilic. It often elutes earlier than expected (2-5% MeOH).[1]
-
Protocol 3: HCl Salt Formation (Storage)
The free base amine is an oil that oxidizes slowly and can absorb CO₂ from the air. Converting it to the hydrochloride salt is recommended for long-term stability.[1]
-
Dissolve: Dissolve the purified free base in anhydrous Diethyl Ether or 1,4-Dioxane .[1]
-
Precipitate: Add 4 M HCl in Dioxane (1.1 equivalents) dropwise at 0°C.
-
Isolate: A white precipitate should form immediately.[1]
-
Troubleshooting: If it oils out, add Pentane or Heptane and sonicate to induce crystallization.
-
-
Filtration: Filter under inert atmosphere (Argon/N2) as the salt can be hygroscopic.
Troubleshooting & FAQs
Q1: I followed the extraction, but my yield is near zero. Where is my compound?
Diagnosis: You likely suffered from Ester Hydrolysis or Incomplete Extraction .[1]
-
Check the Aqueous Layer: Did you use NaOH to basify? If so, you likely hydrolyzed the ester to the acid (Ethyl-BCP-NH2
HOOC-BCP-NH2).[1] This zwitterion stays in water at all pH levels.[1] -
Solution: Take the aqueous waste, neutralize to pH 7, and lyophilize. Extract the solid residue with MeOH to recover the amino acid, then re-esterify if needed.
Q2: The compound is streaking across the entire TLC plate.
Diagnosis: Uncapped silanols.
-
Solution: Pre-treat your TLC plate by dipping it in a solution of 5% TEA in Hexanes and letting it dry. Then run your sample. This blocks the acidic sites on the silica.
Q3: I see a spot on TLC, but my LC-MS shows nothing.
Diagnosis: Ionization failure or UV transparency.
-
Solution: BCP amines ionize well in ESI+ mode (
), but often have low UV absorbance. Ensure you are looking at the Total Ion Chromatogram (TIC) , not the UV trace. If the mass is missing, the free base might be subliming in the high-vacuum regions of the MS source (rare for the ethyl ester, but possible).
Q4: The product is an oil that won't solidify.
Diagnosis: Trace solvent impurities or rotational freedom of the ethyl group.
-
Solution: Do not force the free base to solid. Convert to the HCl salt or Tosylate salt if a solid is required for weighing.
References
-
Synthesis and Stability of BCP Amines
-
General Handling of Propellane Derivatives
-
pKa and Basicity Studies
- Acidity and Basicity of Bicyclo[1.1.1]pentane Derivatives. Wiberg, K. B., et al. J. Org. Chem.1970, 35, 369–373. (Establishes the lower basicity of bridgehead amines).
Sources
- 1. 3-Aminobicyclo(1.1.1)pentane-1-carboxylic acid | C6H9NO2 | CID 25324661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization of Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
Strategic Overview: The "Bioisostere" Challenge
You are working with Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate , a critical scaffold in modern medicinal chemistry. This moiety serves as a bioisostere for para-phenyl or tert-butyl groups, offering improved metabolic stability and solubility profiles in drug candidates [1, 2].[1]
However, the BCP (bicyclo[1.1.1]pentane) core introduces unique challenges:
-
Ring Strain: The cage energy (~65 kcal/mol) makes the compound susceptible to decomposition if handled aggressively (e.g., high heat + strong Lewis acids).
-
Solubility Duality: The amine is highly polar, while the ethyl ester and BCP core add lipophilicity. This "amphiphilic" nature often leads to the dreaded "oiling out" phenomenon during crystallization.
The Golden Rule: Always handle this intermediate as its Hydrochloride (HCl) or Tosylate salt . The free base is prone to intermolecular polymerization and is often an unstable oil/low-melting solid. This guide focuses on the HCl salt recrystallization.
Core Protocol: The "Dual-Solvent" System
Do not rely on single-solvent cooling; it rarely works for BCP amino-esters due to their steep solubility curves. We utilize a Displacement Crystallization (Solvent/Anti-solvent) method.
Reagents
-
Compound: Crude Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate HCl.
-
Solvent A (Dissolver): Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Solvent B (Precipitator): Diethyl Ether (Et₂O) or MTBE (Methyl tert-butyl ether).
Step-by-Step Methodology
-
Dissolution (Thermodynamic Control):
-
Place the crude solid in a flask.
-
Add warm EtOH (40-50°C) dropwise.
-
Critical: Add only enough solvent to dissolve the solid. If you have undissolved particulates after 5 minutes, filter them out (hot filtration)—these are likely inorganic salts (NH₄Cl) or polymer byproducts.
-
-
The "Cloud Point" Induction:
-
Remove from heat. Let the solution cool to Room Temperature (RT).
-
Add Solvent B (Et₂O) dropwise with gentle swirling.
-
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
Add 2-3 drops of Solvent A to clear the solution back to transparency.
-
-
Nucleation & Growth:
-
Seal the flask.
-
Option A (Fast): Place in a fridge (4°C) for 4-12 hours.
-
Option B (High Purity - Vapor Diffusion): Place the open vial inside a larger jar containing Et₂O. Seal the outer jar. The Et₂O vapors will slowly diffuse into the EtOH, gently forcing the crystals out.
-
-
Harvest:
-
Filter the white needles/prisms using a sintered glass funnel.
-
Wash with cold Et₂O.
-
Dry under high vacuum (keep temp < 40°C to prevent sublimation/degradation).
-
Visualization: The Purification Workflow
Figure 1: Standard Operating Procedure for BCP Amino-Ester purification.
Troubleshooting Center
Issue 1: "The product is oiling out!"
Diagnosis: This is the most common failure mode. It occurs when the anti-solvent (Et₂O) is added too fast, or the concentration of the amino-ester is too high, causing liquid-liquid phase separation (LLPS) before crystal nucleation.
Immediate Fix:
-
Re-heat: Gently warm the mixture until the oil redissolves.
-
Dilute: Add a small amount of Solvent A (EtOH).
-
Seed: If you have any pure crystals from a previous batch, add a "seed crystal" at room temperature.
-
Slow Down: Switch to Vapor Diffusion (see Step 3, Option B). This is the gentlest method and prevents oiling.
Issue 2: "My yield is very low (<40%)."
Diagnosis: The compound is too soluble in the alcohol, or you didn't use enough anti-solvent. Fix:
-
Analyze the "Mother Liquor" (the filtrate) by TLC or LCMS. If the product is there:
-
Concentrate the liquor to half volume.
-
Add more Et₂O and cool to -20°C.
-
Warning: Second crops are usually less pure.
-
Issue 3: "The melting point is broad/low."
Diagnosis: Solvent inclusion or mixed salt forms. Fix:
-
BCP lattices often trap solvent. Dry the sample under high vacuum (0.1 mbar) for 24 hours.
-
Ensure you have the stoichiometric HCl salt. If prepared from free base, ensure slight excess HCl in Dioxane was used, then removed.
Decision Logic: Solving "Oiling Out"
Figure 2: Troubleshooting logic for Liquid-Liquid Phase Separation (Oiling Out).
Frequently Asked Questions (FAQs)
Q: Can I use the free base instead of the salt? A: Not recommended. The free amine of 3-amino-BCP derivatives is nucleophilic and the ring is strained. Storing it as a free base risks polymerization or degradation. The HCl salt stabilizes the amine and the crystal lattice [3].
Q: Why Ethanol over Methanol? A: Methanol is often too good a solvent for these polar salts, requiring massive amounts of ether to precipitate the product, which lowers yield. Ethanol offers a better solubility gradient. However, if the ethyl ester undergoes transesterification (rare without catalyst/heat), stick to Ethanol to match the ester group.
Q: My NMR shows a peak at ~1.85 ppm that isn't the product. What is it? A: This is the diagnostic bridgehead proton of the BCP core. If you see splitting or shifts, check for ring-opening. However, if you see peaks at 1.2 ppm and 3.7 ppm, you likely have trapped Ethanol/Ether. BCP salts form tight channels that trap solvent; extended drying is mandatory.
Q: Is this compound heat sensitive? A: Moderately. While BCPs are more stable than bicyclobutanes, prolonged heating (>80°C) in acidic media can lead to rearrangement. Keep recrystallization temperatures below 60°C.
References
-
Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424. Link[2]
-
Mykhailiuk, P. K. (2015).[3] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 13, 3538-3545. Link
-
Kanada, R., et al. (2021). "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP)." The Journal of Organic Chemistry, 86(15), 10637–10647. Link
Sources
Technical Support Center: Separation of Impurities in BCP Amino Ester Synthesis
Topic: Separation of Impurities in BCP (Bicyclo[1.1.1]pentane) Amino Ester Synthesis Audience: Researchers, Medicinal Chemists, and Process Scientists Content Type: Troubleshooting Guide & FAQ[1]
Introduction: The "Invisible" Impurity Challenge
Bicyclo[1.1.1]pentane (BCP) amino esters are high-value bioisosteres for phenyl and tert-butyl groups in drug discovery.[1] However, their synthesis—typically involving the strain-release chemistry of [1.1.1]propellane—generates unique impurity profiles that defy standard purification logic.[1]
The Core Problem: BCPs often lack UV chromophores, making them "invisible" to standard detection. Furthermore, the high reactivity of the [1.1.1]propellane precursor leads to oligomeric "staffanes" and ring-opened byproducts that co-elute with your target amino ester.[1]
This guide provides a self-validating system for isolating high-purity BCP amino esters, focusing on 1-amino-3-bicyclo[1.1.1]pentanecarboxylic acid esters .
Module 1: Reaction Optimization (Prevention at Source)
Context: Impurities in BCP synthesis are often kinetic products determined by the addition mechanism (Radical vs. Anionic).
FAQ 1.1: Why is my crude NMR showing broad aliphatic signals (0.8–1.5 ppm) despite full conversion?
Diagnosis: You are likely observing [1.1.1]propellane oligomers (staffanes) or polymerized byproducts.[1] Root Cause:
-
High Concentration: [1.1.1]Propellane is prone to radical polymerization at concentrations >0.5 M.
-
Oxygen Leak: In radical addition (e.g., using amines + photoredox or triethylborane), oxygen can initiate non-selective radical chains.
Troubleshooting Protocol:
-
Dilution: Run the reaction at 0.1 M – 0.2 M relative to propellane.
-
Slow Addition: Do not add propellane all at once. Use a syringe pump to add the propellane solution to the amine/radical source over 1–2 hours. This keeps the instantaneous concentration of propellane low, favoring the cross-coupling over homocoupling (oligomerization).
-
Scavengers: If using radical initiators (e.g., Et3B), ensure rigorous deoxygenation.[1]
FAQ 1.2: I am seeing significant amounts of ring-opened byproducts (Methylenecyclobutanes).
Diagnosis: The BCP cage has fragmented. Root Cause: This is often temperature-dependent or caused by "over-activation."[1] In anionic additions (e.g., using organolithiums), temperatures above -20°C can trigger the rearrangement of the BCP anion into a methylenecyclobutane.[1]
Corrective Action:
-
Temperature Control: Maintain reaction temperature strictly below -40°C for anionic additions during the initial addition phase.
-
Quench Protocol: Quench the reaction at low temperature before warming up.
Module 2: Isolation & Work-up Strategies
Context: BCP amino esters are basic amines. This physicochemical property is your primary lever for purification without chromatography.
FAQ 2.1: My product yield drops significantly after rotary evaporation. Where did it go?
Diagnosis: Volatility loss. Explanation: Lower molecular weight BCP derivatives (especially free amines or simple esters) are surprisingly volatile due to the globular, non-polar nature of the BCP cage, which disrupts crystal packing.
Troubleshooting Protocol:
-
Salt Formation (The "Anchor" Strategy): Never concentrate the free base amino ester to dryness if the molecular weight is <200 g/mol .
-
Procedure:
FAQ 2.2: How do I remove unreacted [1.1.1]propellane?
Warning: Propellane is potentially explosive and toxic. Protocol:
-
Do not distill it off.
-
Chemical Quench: Add a small amount of iodine (I2) or a thiol (e.g., thiophenol) to the reaction mixture before workup to consume residual propellane, converting it into a less volatile, easily separable adduct.[1]
Module 3: Chromatographic Separation
Context: Separation is difficult because BCPs are "invisible" to UV (254 nm) unless they carry an aromatic protecting group (e.g., Cbz, Fmoc, Bn).[1]
FAQ 3.1: I see nothing on my TLC plate under UV, but my mass spec says the product is there.
Diagnosis: Lack of chromophore. The BCP cage does not absorb UV light. Visualization Solution:
-
Stain Selection: You must use destructive stains.
-
TLC Trick: Run a co-spot with a known aromatic standard if possible to ensure the plate ran correctly.
FAQ 3.2: My BCP amino ester is streaking on Silica Gel.
Diagnosis: Interaction between the basic amine and acidic silanols on the silica. Troubleshooting Protocol:
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your DCM/MeOH mobile phase. This neutralizes the silica acidity.
-
Alternative: Use Amine-functionalized Silica cartridges if available.[1]
Module 4: Crystallization & Salt Formation (The Gold Standard)
Context: Because BCP impurities (oligomers) are often non-basic hydrocarbons, salt formation is the most powerful purification tool.
FAQ 4.1: How do I separate the BCP amino ester from the "staffane" oligomers without a column?
Strategy: "Catch and Release" Acid-Base Extraction.
Step-by-Step Protocol:
-
Dissolution: Dissolve crude reaction mixture in a non-polar solvent (e.g., Diethyl Ether or Hexanes).
-
Note: The non-polar oligomers will dissolve.
-
-
Extraction: Extract with 1M aqueous HCl (3x).
-
Mechanism: The BCP amino ester protonates and moves to the aqueous layer. The non-basic oligomers/impurities stay in the organic layer.
-
-
Wash: Wash the aqueous layer once with fresh ether to remove trapped organics.
-
Recovery: Basify the aqueous layer (pH > 10) with NaOH or NaHCO3 and extract back into DCM or EtOAc.
-
Result: The organic layer now contains pure BCP amino ester.
FAQ 4.2: Can I crystallize the product directly?
Yes. BCP amino esters often form stable, crystalline salts with p-Toluenesulfonic acid (TsOH) .[1]
-
Method: Dissolve crude amine in minimal EtOAc/EtOH. Add 1.0 equiv TsOH. Heat to dissolve, then cool slowly.
-
Benefit: This removes regioisomers and non-salt-forming impurities.[1]
Visual Guide: Purification Decision Tree
Caption: Decision Logic for BCP Amino Ester Purification based on impurity profile and detection capability.
Summary of Quantitative Data: Impurity Profiles
| Impurity Class | Origin | Detection Method | Removal Strategy |
| [1.1.1]Propellane | Unreacted Starting Material | NMR (singlet ~1.9 ppm) | Chemical quench (Thiol/I2) or careful evaporation (volatile).[1] |
| Staffanes (Oligomers) | Radical polymerization | NMR (broad aliphatic 0.8-1.5 ppm) | Acid/Base extraction (remains in organic layer).[1] |
| Methylenecyclobutanes | Ring fragmentation (Thermal) | NMR (Olefinic protons ~4.8-5.2 ppm) | Reverse Phase HPLC or Recrystallization.[1] |
| Bis-addition products | Over-reaction (1,3-disubstituted) | LC-MS (M+Mass of substituent) | Flash Chromatography (polarity difference).[1] |
References
-
Bicyclo[1.1.1]pentanes (BCPs) from Anionic Addition to [1.1.1]Propellane. JACS Au. (2023).[1] Detailed mechanisms of anionic addition and byproduct formation. [1]
-
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. The Journal of Organic Chemistry. (2021). Protocols for handling BCP intermediates and scale-up purification. [1]
-
Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie. (2021).[1][2] Strategies for nitrogen functionalization and avoiding cage decomposition. [1]
-
Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group. (2025).[1] Photoredox methods and radical addition troubleshooting.
-
Peptide Impurities & Solutions. Creative Peptides. General guide on amino acid coupling impurities relevant to BCP-amino acid ligation.
Sources
Validation & Comparative
Comparative Guide: 1H NMR Analysis of Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
Executive Summary
Product: Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate (BCP-Amino Ester) Primary Alternative: Ethyl 4-aminobenzoate (Benzocaine) Context: High-value scaffold for medicinal chemistry (Phenyl Bioisostere).
This guide provides a technical analysis of the 1H NMR signature of the BCP-Amino Ester, a saturated bioisostere of the classical anesthetic Benzocaine. While Benzocaine relies on a planar aromatic system, the BCP analog utilizes a rigid, three-dimensional cage. This structural shift fundamentally alters the magnetic environment of the molecule, resulting in a distinct "clean" NMR spectrum devoid of aromatic signals but possessing a diagnostic high-field singlet unique to the BCP cage.
Part 1: Structural Logic & Bioisosterism
To interpret the NMR data correctly, one must understand the structural causality. The bicyclo[1.1.1]pentane (BCP) core is used to replace para-substituted phenyl rings.[1][2][3][4]
-
Geometry: The BCP core maintains the
exit vector of a para-phenyl ring but reduces the distance between substituents (approx.[2] 1.85 Å vs. 2.79 Å for phenyl).[5] -
Electronic Environment: The BCP cage is aliphatic (
hybridized). It lacks the ring current anisotropy that causes the strong deshielding observed in benzene derivatives. -
Solubility: The BCP scaffold significantly lowers
and increases aqueous solubility compared to the flat, lipophilic phenyl ring.
Diagram 1: Structural & Magnetic Comparison
The following diagram illustrates the structural relationship and the resulting shift in magnetic environment.
Caption: Comparison of magnetic environments. The BCP cage lacks aromatic ring current, shifting core protons upfield.
Part 2: Comparative 1H NMR Analysis
The Diagnostic "Cage Singlet"
The most critical feature of the BCP-Amino Ester spectrum is the Cage Singlet .
In a 1,3-disubstituted BCP system, the six methylene protons (
-
Observation: A sharp singlet integrating to 6H.
-
Location: Typically 1.9 – 2.3 ppm in
. -
Differentiation: This replaces the complex AA'BB' doublet system of the aromatic analog.
The Amine Protons ( )
-
Benzocaine (Aniline): The nitrogen is attached to an
aromatic ring.[6] The lone pair is delocalized into the ring, making the protons more acidic and deshielded (~4.0 ppm ). -
BCP Analog (Alkyl Amine): The nitrogen is attached to an
bridgehead carbon. It behaves like a standard primary alkyl amine. The protons are shielded (~1.5 – 1.8 ppm ) and often broaden or exchange with trace water.
Comparative Data Table (Solvent: )
| Feature | Ethyl 4-aminobenzoate (Benzocaine) | Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate |
| Core Structure | Aromatic Phenyl Ring | Bicyclo[1.1.1]pentane Cage |
| Core Protons | 6.63 ppm (d, 2H), 7.86 ppm (d, 2H) | ~2.10 ppm (s, 6H) [Diagnostic] |
| Amine ( | 4.00 ppm (broad s, 2H) | 1.60 – 1.80 ppm (broad s, 2H) |
| Ester ( | 4.32 ppm (q, 2H) | 4.12 ppm (q, 2H) |
| Ester ( | 1.36 ppm (t, 3H) | 1.24 ppm (t, 3H) |
| Impurity Profile | Common: N-Acetylation (amide peaks) | Common: [1.1.1]Propellane oligomers (Staffanes) |
Expert Insight: The upfield shift of the ester methylene (4.32
4.12 ppm) in the BCP analog reflects the reduced electron-withdrawing power of the BCP cage compared to the phenyl ring.
Part 3: Experimental Protocol
Synthesis & Isolation Context
Understanding the sample origin is vital for interpreting impurities. This compound is typically synthesized via the reaction of [1.1.1]propellane with an ethyl carbamate radical precursor or via direct amination of BCP-esters.
-
Common Contaminant:Staffanes (oligomers of propellane).[7] Look for multiplets in the 1.5–2.0 ppm region that distort the cage singlet.
Sample Preparation & Acquisition Workflow
To ensure reproducibility and valid comparisons, follow this self-validating protocol.
Reagents:
-
Solvent:
(99.8% D) + 0.03% TMS (v/v).-
Alternative:
if the HCl salt is used (see Note below).
-
-
Tube: 5mm precision NMR tube (Wilmad 528-PP or equivalent).
Step-by-Step Protocol:
-
Massing: Weigh 5–10 mg of the BCP-Amino Ester into a clean vial.
-
Why: BCP derivatives can be volatile or sublime; avoid high-vacuum drying for extended periods if the free base is oily.
-
-
Solvation: Add 0.6 mL
. Vortex until fully dissolved.-
Check: Solution must be clear. Turbidity suggests salt formation or polymerization.
-
-
Acquisition Parameters (400 MHz+):
-
Pulse Angle:
(maximizes signal-to-noise for small samples). -
Relaxation Delay (D1): 5.0 seconds .
-
Critical: BCP cage protons have long
relaxation times due to the rigid cage structure. Standard 1.0s delays will under-integrate the cage singlet (6H) relative to the ethyl group.
-
-
Scans: 16 – 64 (depending on concentration).
-
-
Processing:
-
Reference TMS to 0.00 ppm.[8]
-
Apply exponential multiplication (LB = 0.3 Hz).
-
Validation: Integrate the Ethyl
triplet at 1.24 ppm to exactly 3.00 . -
Pass Criteria: The Cage Singlet must integrate to 6.00 ± 0.2 .
-
Diagram 2: Analytical Workflow & Decision Tree
Caption: Decision tree for validating BCP-Amino Ester purity via 1H NMR.
Part 4: Technical Notes & Troubleshooting
The Salt Effect (HCl Salt vs. Free Base)
Researchers often isolate the amine as a Hydrochloride salt for stability.
-
Solvent Switch:
is poor for the salt. Use . -
Shift Changes:
-
Amine: The
becomes . It shifts dramatically downfield to ~8.5 ppm and appears as a broad singlet (3H). -
Alpha-Effect: The cage protons may shift slightly downfield (~0.1 ppm) due to the inductive effect of the cationic ammonium group.
-
C-13 Satellites
In high-concentration samples, you may see small satellite peaks flanking the cage singlet. These are due to
References
-
Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonaromatic Phenyl Ring Bioisostere." Journal of Medicinal Chemistry.
-
Levell, J. R., et al. (2019). "Practical Synthesis of Bicyclo[1.1.1]pentylamines." The Journal of Organic Chemistry.
-
Measom, N. D., et al. (2017). "Propellane-free access to bicyclo[1.1.1]pentanes." Nature Reviews Chemistry. (Context on Staffane impurities).
-
SDBS Web . "Ethyl 4-aminobenzoate (Benzocaine) NMR Data." National Institute of Advanced Industrial Science and Technology (AIST).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Propellane-free access to bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
C13 NMR chemical shifts for bicyclo[1.1.1]pentane esters
Comprehensive Guide to C NMR Chemical Shifts of Bicyclo[1.1.1]pentane Esters
Executive Summary: BCP as a High-Value Bioisostere
Bicyclo[1.1.1]pentane (BCP) esters have emerged as critical bioisosteres for para-substituted phenyl esters and tert-butyl groups in drug discovery. Unlike traditional alkyl chains, the BCP core offers a rigid, linear exit vector (180°) similar to a benzene ring but with significantly distinct electronic and physicochemical properties.
-
Key Advantage: The BCP core reduces lipophilicity (LogP) and improves metabolic stability compared to phenyl rings while maintaining structural rigidity.
-
NMR Signature: The unique strain of the BCP cage (approx. 65-68 kcal/mol) and the high s-character of the bridgehead carbon-hydrogen bonds result in a distinct NMR footprint that sits between aliphatic and aromatic systems.
Comparative C NMR Analysis
The chemical shifts of BCP esters reveal their intermediate electronic nature. While they are technically aliphatic, the bridgehead carbons exhibit significant deshielding due to the "inverted" geometry and high s-character (approx.
Table 1: Chemical Shift Comparison (CDCl )
Comparison of Methyl Bicyclo[1.1.1]pentane-1-carboxylate with Aromatic and Aliphatic Analogues.
| Carbon Position | BCP Ester (Methyl bicyclo[1.1.1]pentane-1-carboxylate) | Phenyl Ester (Methyl benzoate) | Alkyl Ester (Methyl cyclohexanecarboxylate) | Electronic Insight |
| Carbonyl (C=O) | 169.0 – 171.0 ppm | ~166.5 ppm | ~175.5 ppm | BCP shows partial electronic transmission; less conjugated than phenyl, but more delocalized than pure alkyls. |
| Alpha Carbon (C1) | 36.5 – 38.0 ppm (Quaternary) | ~130.0 ppm (Ipso) | ~43.1 ppm (CH) | The BCP bridgehead is shielded relative to simple alkyl methines due to cage strain effects. |
| Bridge Carbons (CH | 50.0 – 54.5 ppm | N/A | ~25-29 ppm | Diagnostic Peak: The methylene bridges in BCP are significantly deshielded compared to unstrained cycloalkanes. |
| Distal Carbon (C3) | 28.0 – 35.5 ppm (CH or C-R) | ~132.0 ppm (para) | ~25.0 ppm | Sensitivity to substitution at C1 is transmitted through the cage (Through-Cage Coupling). |
| Methoxy (OCH | 51.5 – 52.0 ppm | ~52.0 ppm | ~51.5 ppm | Minimal variation; solvent dependent. |
Detailed Mechanistic Analysis
-
The Carbonyl Shift (169–171 ppm):
-
In phenyl esters, conjugation between the
-system of the ring and the carbonyl orbital lowers the bond order, shifting the signal upfield (~166 ppm). -
In BCP esters, there is no
-system, but the bridgehead carbon has high s-character and allows for hyperconjugative interactions ( ). This results in a shift that is downfield of phenyl but upfield of saturated alkyl esters (175 ppm).
-
-
The Bridge Methylene "Fingerprint" (~52 ppm):
-
The three methylene carbons (C2, C4, C5) are chemically equivalent in monosubstituted BCPs. Their shift at ~52 ppm is highly diagnostic. In standard cycloalkanes (cyclobutane, cyclopentane), these typically appear at 20–30 ppm. The downfield shift in BCP is attributed to the paramagnetic deshielding caused by the severe angle strain (<75° C-C-C angles).
-
-
Bridgehead C1 vs. C3:
-
C1 (Ester-bearing): Appears as a quaternary singlet around 37 ppm.
-
C3 (Distal): If unsubstituted (C-H), it appears upfield around 28 ppm. If substituted (e.g., with a methyl group), it shifts downfield to ~35 ppm.
-
Visualization of Structure & Numbering
The following diagram illustrates the standard numbering scheme used for the NMR assignments and the bioisosteric relationship.
Caption: Bioisosteric relationship and typical
Experimental Protocol: Synthesis & Characterization
To generate the BCP ester for NMR verification, the standard route involves the radical addition to [1.1.1]propellane.
Methodology: Synthesis of Methyl Bicyclo[1.1.1]pentane-1-carboxylate
Reagents:
-
[1.1.1]Propellane (generated in situ or stored as ethereal solution)
-
Methyl formate or Diacetyl (followed by haloform reaction)
-
Solvent: Diethyl ether / Pentane
Step-by-Step Workflow:
-
Propellane Generation: Treat 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with methyllithium (MeLi) at -78°C to generate [1.1.1]propellane.
-
Radical Insertion:
-
Option A (Direct): Photochemical insertion of methyl formate radical (requires UV initiation).
-
Option B (Via Diketone - Scalable): Irradiate propellane with diacetyl (biacetyl) at 365 nm to form 1,1'-(bicyclo[1.1.1]pentane-1,3-diyl)diethanone.
-
-
Haloform Oxidation (if using Option B): Treat the diketone with NaOBr (sodium hypobromite) to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
-
Esterification: Reflux the acid in methanol with catalytic H
SO or treat with SOCl followed by MeOH. -
Purification: Distillation (bp ~60-70°C at reduced pressure) or silica gel chromatography (Hexane/EtOAc).
NMR Acquisition Parameters
-
Solvent: CDCl
(Reference peak: 77.16 ppm).[1] -
Frequency: 100 MHz or higher (for
C). -
Relaxation Delay (D1): Set to >2.0 seconds. Note: Quaternary bridgehead carbons (C1) have long T1 relaxation times. Insufficient delay will suppress the C1 signal.
-
Decoupling: Proton-decoupled (
C{ H}).
Synthesis Workflow Diagram
Caption: Standard scalable synthesis workflow for accessing BCP esters from propellane precursors.
References
-
Stepan, A. F., et al. (2012).[2][3] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link
-
Levterov, V. V., et al. (2021).[4][5] "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid." The Journal of Organic Chemistry. Link
-
Wiberg, K. B., et al. (1999). "Manifestations of Bridgehead-Bridgehead Interactions in the Bicyclo[1.1.1]pentane Ring System." The Journal of Organic Chemistry. Link
-
Mykhailiuk, P. K. (2023).[2][4] "The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light." ChemRxiv. Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 643000, Methyl bicyclo[1.1.1]pentane-1-carboxylate." Link
Escaping Flatland: A Comparative Guide to Bicyclo[1.1.1]pentane (BCP) Bioisosteres vs. Para-Substituted Benzenes
[1][2][3]
Executive Summary
In modern drug discovery, the "escape from flatland" is more than a trend; it is a necessity for improving physicochemical properties and intellectual property (IP) novelty. The replacement of para-substituted benzene rings with saturated, three-dimensional bioisosteres has emerged as a high-impact strategy. Among these, Bicyclo[1.1.1]pentane (BCP) stands out as the premier "spacer" isostere.[1][2]
This guide objectively compares BCP moieties to their phenyl counterparts. Unlike traditional reviews, we focus on the decision-making criteria: when to deploy BCP, how it alters the vector landscape, and the specific experimental protocols required to synthesize and validate these analogues.
Key Takeaways
-
Solubility: BCP analogues typically exhibit 10–80x higher aqueous solubility than phenyl parents due to the disruption of planar
-stacking. -
Geometry: BCP provides a linear
exit vector identical to para-phenyl but with a significantly shorter scaffold distance ( 1.85 Å vs. 2.8 Å), effectively "shrinking" the molecule. -
Metabolic Stability: BCPs eliminate metabolic hotspots (arene oxidation) but require monitoring for bridgehead oxidation.
Structural & Physicochemical Comparison
To effectively use BCPs, one must understand that they are functional mimics, not geometric clones. The following table contrasts the core properties of the phenyl ring against BCP and the larger Bicyclo[2.2.2]octane (BCO).
Table 1: Comparative Properties of Linear Linkers
| Property | para-Phenylene | Bicyclo[1.1.1]pentane (BCP) | Bicyclo[2.2.2]octane (BCO) |
| Hybridization | |||
| C1–C4 Distance | ~2.80 Å | ~1.85 Å | ~2.60 Å |
| Exit Vector Angle | |||
| Lipophilicity (LogP) | High (Baseline) | Lower (typically | Higher (Bulky hydrocarbon) |
| Solubility | Low (promotes stacking) | High (disrupts crystal lattice) | Moderate |
| Electronic Character | Electron-rich ( | Electron-withdrawing (Inductive) | Neutral |
| Metabolic Liability | Epoxidation, hydroxylation | Generally stable; Bridgehead C-H | Stable |
Expert Insight: The "Shrink" Factor
The most critical parameter often overlooked is the C–C distance . Replacing a phenyl ring with a BCP unit reduces the distance between substituents by nearly 1 Å.
-
Success Scenario: If the phenyl ring acts primarily as a spacer to orient two binding elements, BCP is an excellent candidate, provided the binding pocket can tolerate the contraction.
-
Failure Scenario: If the phenyl ring engages in
- stacking (e.g., with a Tyrosine or Phenylalanine residue in the active site), BCP substitution will likely abolish potency, as it lacks the -electron cloud.
Visualizing the Bioisosteric Landscape
The following diagram illustrates the decision logic and structural vectors involved in selecting BCP.
Figure 1: Decision tree for implementing BCP bioisosteres in lead optimization. Note the critical check on
Case Study: Gamma-Secretase Inhibitor (BMS-708,163)[5]
The most authoritative example of BCP success is the optimization of the Gamma-Secretase Inhibitor by Stepan et al. (Pfizer). This study provides a direct head-to-head comparison of the phenyl parent vs. the BCP analogue.[3]
Table 2: Experimental Performance Data
| Compound | Structure (Core) | Potency ( | Solubility (pH 6.5) | Lipophilicity ( | Intrinsic Clearance ( |
| BMS-708,163 | para-Fluorophenyl | 1.5 nM | < 1 | 4.1 | High (Metabolic Liability) |
| BCP Analogue | Bicyclo[1.1.1]pentane | 1.8 nM | 87 | 3.6 | Low (Improved Stability) |
Analysis: The BCP analogue maintained equipotent biological activity (validating the vector) while increasing solubility by >80-fold . Furthermore, the removal of the aromatic ring lowered the LogD, reducing non-specific binding and improving the metabolic profile by eliminating the electron-rich arene prone to oxidation.
Experimental Protocols
To validate BCP analogues in your own workflow, use the following protocols. These are designed to be self-validating systems.
Protocol A: Synthesis of 1,3-Disubstituted BCPs via Strain-Release
Rationale: Direct functionalization of the BCP core is difficult. The industry standard is "strain-release" chemistry using [1.1.1]propellane. This method installs both substituents across the bridgehead in a single or sequential operation.
Materials:
-
[1.1.1]Propellane (0.5 M in Et2O or THF) – Handle with care; volatile and potentially explosive.
-
Alkyl Iodide (R-I) or Aryl Iodide.
-
Photocatalyst (e.g., Ir(ppy)3) or Radical Initiator (e.g., AIBN/light).
Workflow:
-
Atom Transfer Radical Addition (ATRA):
-
Charge a reaction vial with the Alkyl Iodide (1.0 equiv) and Photocatalyst (1 mol%).
-
Add [1.1.1]Propellane solution (1.2 – 1.5 equiv).
-
Irradiate with Blue LED (450 nm) at room temperature for 4–12 hours.
-
Mechanism:[4][5] The R radical adds to the central bond of propellane, breaking the strain and generating a bridgehead radical, which then abstracts Iodine to form the 1-iodo-3-substituted BCP.
-
-
Functionalization of the Iodide:
-
The resulting 1-iodo-BCP is a versatile intermediate.
-
To make an Amine: React with
followed by reduction, or use a copper-catalyzed amination. -
To make an Acid: Perform a lithium-halogen exchange (
-BuLi) followed by quench.
-
Validation Check:
-
NMR: Look for the characteristic BCP bridgehead protons (singlet, typically
1.8–2.2 ppm in NMR). -
TLC: BCP intermediates are often non-polar and stain poorly with UV; use Iodine or PMA stain.
Protocol B: Comparative Microsomal Stability Assay
Rationale: To confirm the metabolic advantage of the BCP motif over the phenyl ring.[3]
Steps:
-
Preparation: Prepare 10 mM DMSO stocks of the Phenyl parent and the BCP analogue.
-
Incubation: Dilute compounds to 1
M in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg protein/mL). -
Initiation: Add NADPH regenerating system. Incubate at 37°C.
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge to remove protein. Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines ( ) and .
Expected Outcome:
The BCP analogue should show a shallower slope (longer
Synthesis & Functionalization Workflow
The following diagram outlines the standard "Strain-Release" pathway, which is the most robust method for accessing these scaffolds.
Figure 2: Modular synthesis of BCP analogues via [1.1.1]propellane strain-release chemistry.
References
-
Stepan, A. F., et al. (2012).[6][4] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. [Link][6][7]
-
Mykhailiuk, P. K. (2019).[8] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. [Link]
-
Denisenko, A., et al. (2021). "1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes." PNAS. [Link]
-
Westphal, M. V., et al. (2015). "Bicyclo[1.1.1]pentanes: Key Building Blocks for Modern Medicinal Chemistry." ChemMedChem. [Link]
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 5. Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the LC-MS Characterization of Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
Introduction: The Rising Prominence of Bicyclo[1.1.1]pentanes in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates is perpetual. Among the most promising of these are the bicyclo[1.1.1]pentanes (BCPs), which have emerged as valuable bioisosteres for para-substituted phenyl rings and other rigid linkers.[1] Their unique three-dimensional structure can lead to improved solubility, metabolic stability, and cell permeability, making them highly attractive motifs for medicinal chemists. Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate, a bifunctional BCP derivative, represents a key building block in the synthesis of these next-generation therapeutics.
The accurate and robust analytical characterization of such novel compounds is paramount to ensure their quality, purity, and suitability for downstream applications. Liquid chromatography-mass spectrometry (LC-MS) stands as the cornerstone analytical technique for this purpose, offering a powerful combination of separation and detection capabilities. This guide provides an in-depth, comparative analysis of LC-MS methodologies for the characterization of ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate, with a focus on practical, field-proven insights for researchers, scientists, and drug development professionals.
The Analytical Challenge: The Polarity of Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate, with its primary amine and ester functionalities, is a relatively small and polar molecule. This inherent polarity presents a significant challenge for traditional reversed-phase (RP) liquid chromatography, where retention is primarily driven by hydrophobic interactions.[2] Consequently, achieving adequate retention and separation from polar impurities on standard C18 columns can be difficult. This guide will explore two primary LC-MS strategies to address this challenge: Hydrophilic Interaction Liquid Chromatography (HILIC) and modern reversed-phase approaches.
Primary Analytical Approach: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS
For small, polar analytes like ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate, HILIC is often the more effective chromatographic technique.[3] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.
Experimental Protocol: HILIC-MS Method
This section details a robust, step-by-step HILIC-MS method for the analysis of ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate and its potential impurities.
1. Sample Preparation:
-
Objective: To dissolve the sample in a solvent compatible with the HILIC mobile phase to ensure good peak shape.
-
Protocol:
-
Prepare a stock solution of ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate at 1 mg/mL in a 90:10 (v/v) mixture of acetonitrile and water.
-
Further dilute the stock solution to a working concentration of 10 µg/mL using the same solvent mixture.
-
Rationale: Using a high percentage of acetonitrile in the sample solvent minimizes solvent mismatch with the initial mobile phase conditions, preventing peak distortion.[4]
-
2. Liquid Chromatography Conditions:
-
Column: A zwitterionic HILIC column (e.g., ZIC®-HILIC) with dimensions of 100 mm x 2.1 mm and a particle size of 3.5 µm is recommended for its excellent retention of polar and charged analytes.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 95% B
-
1-10 min: Linear gradient from 95% B to 70% B
-
10-12 min: Hold at 70% B
-
12.1-15 min: Return to 95% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Rationale: A volatile buffer like ammonium formate is ideal for MS compatibility. The gradient starts with a high percentage of acetonitrile to ensure the retention of the polar analyte and gradually increases the aqueous component to elute the compounds.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF).
-
Scan Mode: Full scan (m/z 50-500) for initial characterization and targeted MS/MS for quantification and impurity identification.
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Rationale: The primary amine on the target molecule is readily protonated, making positive ESI the preferred ionization mode. A Q-TOF instrument provides high-resolution mass data for accurate mass determination and elemental composition confirmation.
Expected Results and Impurity Profiling
Under these HILIC conditions, ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is expected to be well-retained and exhibit a sharp, symmetrical peak. The primary advantage of this method is its ability to separate the target compound from both more polar and less polar impurities.
Potential Process-Related Impurities:
Based on a likely synthetic route starting from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, the following impurities should be considered:
-
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (Starting Material): More polar, will elute later than the target compound.
-
Diethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate (Diester): Less polar, will elute earlier.
-
3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid (Amide Intermediate): More polar, will elute later.
-
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid (Hydrolyzed product): More polar, will elute later.
The HILIC method provides the necessary selectivity to resolve these structurally related compounds.
Comparative Analysis: Alternative LC-MS Approaches
While HILIC-MS is the recommended primary approach, it is essential to understand the performance of alternative methods.
Reversed-Phase LC-MS with a Polar-Embedded Column
Modern RP columns with polar-embedded or polar-endcapped stationary phases offer improved retention for polar compounds compared to traditional C18 columns.
-
Column: A polar-embedded C18 column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient starting with a low percentage of acetonitrile (e.g., 2-5%) and ramping up.
-
Performance Comparison:
-
Retention: Likely to be significantly less than in HILIC mode. The analyte may elute close to the solvent front, making it susceptible to matrix effects.
-
Selectivity: The elution order will be reversed compared to HILIC, with less polar impurities eluting later. Resolution from highly polar impurities may be challenging.
-
Sensitivity: The lower organic content in the mobile phase at the time of elution can lead to less efficient desolvation in the ESI source, potentially resulting in lower sensitivity compared to HILIC.[3]
-
Chiral Separation by Supercritical Fluid Chromatography (SFC)-MS
If the synthesis of ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate can result in enantiomers, a chiral separation method is necessary. SFC is often superior to HPLC for chiral separations, offering faster analysis times and being a "greener" technique.[5]
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak series).
-
Mobile Phase: Supercritical CO2 with a co-solvent such as methanol or ethanol, often with a basic or acidic additive to improve peak shape.[6]
-
Detection: MS detection is readily compatible with SFC.
-
Performance Comparison vs. Chiral HPLC: SFC typically provides higher efficiency and faster separations. The use of CO2 as the primary mobile phase component also reduces the consumption of organic solvents.
Data Summary and Comparison
The following table summarizes the expected performance of the different LC-MS approaches:
| Parameter | HILIC-MS (Recommended) | Reversed-Phase LC-MS (Polar-Embedded) | Chiral SFC-MS |
| Retention of Target Analyte | Excellent | Poor to Moderate | Good |
| Resolution from Polar Impurities | Excellent | Challenging | Dependent on CSP |
| Resolution from Non-Polar Impurities | Good | Excellent | Dependent on CSP |
| MS Sensitivity | High | Moderate | High |
| Applicability | Primary method for achiral analysis and impurity profiling. | Alternative for less polar BCPs or when HILIC is not available. | Essential for enantiomeric purity assessment. |
Alternative Analytical Technique: GC-MS with Derivatization
For a comprehensive characterization, Gas Chromatography-Mass Spectrometry (GC-MS) can be considered as an orthogonal technique. However, due to the low volatility of the amino ester, derivatization is mandatory.[2][7]
Experimental Protocol: GC-MS with Silylation
-
Derivatization:
-
Evaporate a known amount of the sample to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes.
-
Rationale: Silylation of the primary amine and any residual carboxylic acid groups increases the volatility and thermal stability of the analyte.[8]
-
-
GC-MS Conditions:
-
Column: A mid-polarity capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Comparison with LC-MS
-
Advantages of GC-MS: Provides complementary fragmentation patterns for structural elucidation. Established EI libraries can aid in the identification of unknown impurities.
-
Disadvantages of GC-MS: Requires an extra derivatization step, which can introduce variability. Not suitable for thermally labile compounds. LC-MS is generally more versatile for a wider range of pharmaceutical compounds.[9]
Logical Workflow and Decision Making
The following diagram illustrates a logical workflow for the characterization of ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate.
Caption: Logical workflow for the analytical characterization.
Conclusion and Recommendations
For the comprehensive characterization of ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate, a HILIC-MS method is strongly recommended as the primary analytical technique. Its ability to retain and separate this polar molecule from its likely process-related impurities makes it superior to traditional reversed-phase methods. For enantiomeric purity assessment, chiral SFC-MS is the method of choice due to its efficiency and speed. A polar-embedded reversed-phase LC-MS method and a GC-MS method with derivatization serve as valuable orthogonal techniques for method validation and a more complete understanding of the compound's purity profile. The adoption of these well-defined analytical strategies will ensure the high quality of this critical building block in the development of innovative therapeutics.
References
-
Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Arome Science. [Link]
- Beale, D. J., et al. (2018). A review of the analytical techniques and data processing for metabolomics studies. Metabolomics, 14(8), 1-28.
-
Patsnap Synapse. (2025, May 9). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?. Patsnap Synapse. [Link]
-
Chrom Tech, Inc. (2025, October 15). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc. [Link]
-
GERSTEL. (n.d.). In-time TMS derivatization and GC/MS determination of Sugars, Organic Acids and Amino Acids for High Throughput Metabolomics Studies. GERSTEL. [Link]
-
ResolveMass Laboratories Inc. (2025, September 18). GC-MS vs LC-MS. ResolveMass Laboratories Inc. [Link]
-
MDPI. (2025, August 7). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]
-
Wiley Online Library. (2018, January 16). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Wiley Online Library. [Link]
-
ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and.... ResearchGate. [Link]
-
Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
-
Separation Science. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines. Separation Science. [Link]
-
National Institutes of Health. (2026, January 12). Propellane-free access to bicyclo[1.1.1]pentanes. National Institutes of Health. [Link]
-
Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]
-
ChemRxiv. (n.d.). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]
-
YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
-
American Pharmaceutical Review. (2013, October 28). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. [Link]
-
Macmillan Group. (2025, April 8). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group. [https://chemistry.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan/files/2024-04-Burton-CHEM-Rapid-access-to-3-substituted-bicyclo1.1.1pentanes.pdf]([Link] Macmillan/files/2024-04-Burton-CHEM-Rapid-access-to-3-substituted-bicyclo1.1.1pentanes.pdf)
-
MDPI. (2008, May 8). A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. [Link]
-
Thieme Chemistry. (n.d.). Asymmetric Synthesis of α-Chiral Bicyclo[1.1.1]pentanes. Thieme Chemistry. [Link]
-
Beilstein Journals. (2018, November 15). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journals. [Link]
-
ResearchGate. (2021, June 25). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Chemoenzymatic synthesis of amino-esters as precursors of ammonium salt-based surfactants from 5-hydroxymethylfurfural (HMF). Royal Society of Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Sustainable synthesis of 1-thiol-3-alkyl bicyclo[1.1.1]pentanes via electron donor–acceptor complex photoactivation: a metal- and additive-free strategy for bioisostere design. Royal Society of Chemistry. [Link]
-
National Institutes of Health. (n.d.). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). National Institutes of Health. [Link]
-
MDPI. (2025, October 16). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. MDPI. [Link]
-
ResearchGate. (n.d.). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. ResearchGate. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 3. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selvita.com [selvita.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. gcms.cz [gcms.cz]
- 9. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
Pharmacokinetic Comparison of BCP vs. Benzene Scaffolds: A Technical Guide
Topic: Pharmacokinetic comparison of BCP vs benzene scaffolds Content Type: Publish Comparison Guide
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from planar aromatic systems to saturated, three-dimensional (3D) scaffolds is a dominant strategy to improve physicochemical and pharmacokinetic (PK) properties—a concept widely known as "escaping from flatland."[1]
The Bicyclo[1.1.1]pentane (BCP) scaffold has emerged as the premier bioisostere for the para-phenyl ring.[2] While benzene rings are ubiquitous in approved drugs, they often suffer from poor aqueous solubility, liability to oxidative metabolism, and "molecular flatness" that can lead to non-specific binding.
This guide provides a rigorous technical comparison of BCP versus benzene, analyzing how this structural swap impacts metabolic stability, solubility, and overall PK profiles, supported by experimental protocols and data.
Physicochemical & Structural Comparison
The bioisosteric validity of BCP rests on its ability to mimic the substituent vectors of a 1,4-disubstituted benzene while altering the core's electronic and steric nature.
Structural Vectors and Geometry
-
Benzene: Planar, 2D structure. The distance between para-substituents is approx 2.8 Å .
-
BCP: 3D cage structure. The distance between bridgehead carbons is approx 1.85 Å .
-
Vector Alignment: Despite the shorter internal distance, the exit vectors of BCP are perfectly linear (
), closely mimicking the geometry of para-phenyl.
Comparative Data Table: Benzene vs. BCP
| Parameter | Benzene Scaffold | BCP Scaffold | PK Impact |
| Hybridization | BCP increases Fraction | ||
| Solubility | Low (promotes | High (disrupts crystal lattice) | BCP analogs often show 10-50x improvement in aqueous solubility. |
| Lipophilicity (LogP) | High | Moderate/Lower | BCP lowers LogP by ~0.5–1.0 units, reducing non-specific binding. |
| Metabolic Liability | High (Aromatic hydroxylation) | Low (No aromatic ring) | BCP eliminates formation of reactive quinone metabolites. |
| Permeability | High (Lipophilic driven) | High (Solubility/Lipophilicity balance) | BCP maintains cell permeability despite increased polarity. |
Pharmacokinetic Performance Analysis
3.1 Metabolic Stability and Clearance
The most significant PK advantage of BCP is the blockade of metabolic soft spots.
-
Benzene Mechanism: Phenyl rings are primary targets for Cytochrome P450 (CYP) enzymes, undergoing epoxidation and hydroxylation (e.g., CYP2C9, CYP3A4). This often leads to rapid clearance (
). -
BCP Mechanism: The BCP cage lacks
-electrons, making it inert to aromatic oxidation. While the bridgehead C-H bonds can be oxidized, they possess high bond dissociation energy (BDE ~104 kcal/mol), rendering them significantly more stable than benzylic C-H bonds.
Field Insight: In matched molecular pair (MMP) studies, replacing a phenyl ring with BCP frequently reduces intrinsic clearance (
) by >50% in human liver microsomes (HLM).
3.2 Safety and Reactive Metabolites
Aromatic rings can be metabolized into reactive intermediates (e.g., quinones, epoxides) that covalently bind to proteins, causing idiosyncratic toxicity. BCP scaffolds are saturated and cannot form these conjugated toxic species, offering a superior safety profile.
Visualization: The Bioisosteric Logic Flow
The following diagram illustrates the decision-making logic and mechanistic impact of switching from Benzene to BCP.
Figure 1: Decision logic for scaffold hopping from Benzene to BCP, highlighting mechanistic improvements in PK parameters.
Case Study: Gamma-Secretase Inhibitor (BMS-708,163)
A landmark study by Pfizer (Stepan et al., J. Med. Chem.) demonstrated the power of this exchange in the optimization of a
| Compound | Structure Core | Solubility ( | HLM | Oral Bioavailability ( |
| BMS-708,163 | Phenyl | < 1 (Poor) | > 100 (High) | Low |
| BCP Analog | BCP | 140 (High) | 12 (Low) | > 50% |
Analysis: The BCP analog maintained potency (
Experimental Protocol: Microsomal Stability Assay
To validate the PK advantages of a BCP scaffold, researchers must perform comparative metabolic stability assays. Below is a standard industry protocol for determining Intrinsic Clearance (
Objective
Determine the in vitro half-life (
Materials
-
Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein conc).
-
Cofactors: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM
). -
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).
Workflow Diagram
Figure 2: Step-by-step workflow for the high-throughput microsomal stability assay.
Step-by-Step Procedure
-
Preparation: Prepare a 1
solution of the test compound (BCP analog) and reference (Benzene analog) in phosphate buffer (final DMSO < 0.1%). -
Pre-incubation: Mix 30
of microsomes (0.5 mg/mL final conc) with buffer and compound. Incubate at 37°C for 5 minutes. -
Initiation: Add 15
of pre-warmed NADPH regenerating system to start the reaction. -
Sampling: At time points
min, remove 50 aliquots. -
Quenching: Immediately dispense aliquots into plates containing 150
ice-cold Acetonitrile + Internal Standard to precipitate proteins. -
Analysis: Centrifuge at 4000 rpm for 20 min. Inject supernatant into LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
is used to calculate and .[4]
Conclusion
The replacement of a benzene ring with a BCP scaffold is a scientifically validated strategy to improve the pharmacokinetic profile of drug candidates.[1][5][6]
-
Use BCP when: Your lead compound suffers from poor solubility, high metabolic clearance via aromatic oxidation, or toxicity issues related to reactive metabolites.
-
Expect: Improved solubility, lower LogD, and extended half-life, with minimal impact on target potency due to conserved vector geometry.
References
-
Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active
-Secretase Inhibitor." Journal of Medicinal Chemistry. -
Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.
-
Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold-Based Drug Design." Chemical Research in Toxicology.
-
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.
-
Thermo Fisher Scientific. "In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes." Protocol Guide.
Sources
- 1. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - (Bio)isosteres of ortho- and meta-substituted benzenes [beilstein-journals.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Guide: IR Spectroscopy of BCP Ester and Amine Bioisosteres
This guide details the infrared (IR) spectroscopy characterization of Bicyclo[1.1.1]pentane (BCP) derivatives, specifically focusing on ester and amine functional groups. It contrasts these novel bioisosteres with their traditional phenyl and tert-butyl counterparts.
Executive Summary
Bicyclo[1.1.1]pentane (BCP) has emerged as a critical "bioisostere" in modern drug discovery, replacing phenyl rings and tert-butyl groups to improve metabolic stability and solubility. However, its unique cage strain and orbital hybridization create distinct vibrational signatures. This guide provides the technical framework for identifying BCP esters and amines via IR spectroscopy, distinguishing them from the structural motifs they replace.
The BCP Scaffold: Vibrational Physics
To interpret the IR spectrum of a BCP derivative, one must understand the underlying electronic environment. The BCP bridgehead carbon is not a standard
-
High s-Character: The C-C bonds within the cage utilize high p-character orbitals to accommodate the strained 60° angles. Consequently, the exocyclic bonds (connecting the cage to the ester or amine) utilize orbitals with significantly higher s-character (approx.
rather than ). -
Electronic Effect: This high s-character makes the bridgehead carbon electronegative (electron-withdrawing by induction,
), similar to an alkyne or alkene carbon, but without -conjugation .
This "stiff," electron-withdrawing nature shifts vibrational frequencies to higher wavenumbers compared to standard aliphatic chains.
BCP Esters: Spectral Comparison
Target Analyte: Methyl bicyclo[1.1.1]pentane-1-carboxylate (and analogs).[1] Comparison: vs. Methyl Benzoate (Aromatic) and Methyl Pivalate (Aliphatic t-Butyl).
Mechanistic Distinction
-
Aromatic Esters (Benzoates): Conjugation between the carbonyl
-system and the phenyl ring lowers the C=O bond order, reducing the stretching frequency (~1720 cm⁻¹). -
BCP Esters: The BCP cage exerts an inductive electron-withdrawing effect but cannot conjugate with the carbonyl. This destabilizes the single-bond resonance form, effectively increasing the C=O bond order.
-
Result: BCP esters exhibit a blue shift (higher frequency) relative to benzoates and often appear sharper than flexible alkyl esters.
Data Table: Carbonyl (C=O) Stretching Frequencies
| Functional Group | Electronic Environment | C=O Frequency (cm⁻¹) | Spectral Character |
| Aromatic Ester (Ph-COOR) | Conjugated ( | 1715 – 1730 | Strong, often split (Fermi resonance) |
| Aliphatic Ester (tBu-COOR) | Inductive (+I), Steric bulk | 1735 – 1745 | Strong, standard aliphatic range |
| BCP Ester (BCP-COOR) | Inductive (-I), Non-conjugated | 1740 – 1755 | Strong, Sharp, High Frequency |
Diagnostic Tip: If replacing a Phenyl group with a BCP group, expect the C=O peak to shift up by ~20-30 cm⁻¹. If the peak remains near 1720 cm⁻¹, the BCP scaffold may be compromised (e.g., ring opening).
BCP Amines: Spectral Comparison
Target Analyte: Bicyclo[1.1.1]pentan-1-amine. Comparison: vs. Aniline (Aromatic) and tert-Butylamine (Aliphatic).
Mechanistic Distinction
-
Anilines: The nitrogen lone pair delocalizes into the aromatic ring. This weakens the N-H bonds but also creates specific N-H bending modes coupled to the ring.
-
BCP Amines: The nitrogen lone pair remains localized (no resonance). However, the electron-withdrawing bridgehead carbon reduces the basicity (
~8.6) compared to t-butylamine ( ~10.7). -
Result: The N-H bonds in BCP amines are stronger (shorter) than in electron-rich alkyl amines due to the inductive effect, leading to distinct, sharp stretching bands.
Data Table: Amine (N-H) Stretching Frequencies
| Functional Group | Electronic Environment | N-H Stretch (cm⁻¹) | N-H Bend (cm⁻¹) |
| Aniline (Ph-NH₂) | Conjugated, | 3350 – 3450 (Pair) | ~1600 (Strong, overlaps C=C) |
| Alkyl Amine (tBu-NH₂) | Electron-rich, | 3250 – 3350 (Broad) | ~1600 (Weak/Medium) |
| BCP Amine (BCP-NH₂) | Electron-poor (-I), Localized | 3300 – 3400 (Sharp) | ~1580 – 1610 (Medium) |
Note: BCP amines often exist as hydrochloride salts. In salt form (R-NH
), the sharp N-H stretches are replaced by a broad, complex ammonium band spanning 2500–3200 cm⁻¹. Always free-base the sample for precise characterization.
Experimental Protocol: Characterization Workflow
This protocol ensures reproducible spectral data, minimizing artifacts from the BCP's unique physical properties (often volatile solids or oils).
Method: Attenuated Total Reflectance (ATR) FTIR. Sample State: Neat oil or solid.
-
Background Collection: Clean the diamond/ZnSe crystal with isopropanol. Collect 32 scans of air background.
-
Sample Prep (Amine Salts):
-
If the BCP amine is a HCl salt, dissolve 10 mg in 0.5 mL water.
-
Add 1 drop 1M NaOH. Extract with 0.5 mL Dichloromethane (DCM).
-
Evaporate DCM on the ATR crystal (gently) to deposit the free base film.
-
-
Acquisition:
-
Apply sample to cover the crystal active area.
-
Apply pressure clamp (for solids) to ensure contact.
-
Collect 16-32 scans at 4 cm⁻¹ resolution.
-
-
Verification:
-
Check 2900–3000 cm⁻¹ region.[2] BCPs have a unique "methine" C-H stretch from the bridgehead protons that is often weaker/shifted compared to alkyl chains.
-
Visualizations
Diagram 1: Structural & Electronic Impact on IR
This diagram illustrates why BCP derivatives exhibit blue-shifted frequencies compared to their phenyl analogs.
Caption: Comparison of electronic effects on Carbonyl stretching frequencies. BCP's lack of conjugation and inductive withdrawal leads to higher wavenumbers.
Diagram 2: IR Analysis Decision Tree
A logic flow for confirming the BCP moiety in a synthesized intermediate.
Caption: Step-by-step logic for distinguishing BCP esters from aromatic contaminants.
References
-
Wiberg, K. B., & Connor, D. S. (1966).[3] Bicyclo[1.1.1]pentane.[3][4][5][6][7][8][9][10] Journal of the American Chemical Society.[3][10] Link
-
Stepan, A. F., et al. (2012).[4][7] Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry. Link
-
Measom, N. D., et al. (2021).[3] Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie International Edition. Link
-
Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[8][11] Link
Sources
- 1. Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-formyl-, methyl ester (9CI)(180464-92-0) 1H NMR spectrum [chemicalbook.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Methyl bicyclo[1.1.1]pentane-1-carboxylate | C7H10O2 | CID 643000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fujc.pp.ua [fujc.pp.ua]
- 8. Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. hcpgcollege.edu.in [hcpgcollege.edu.in]
Beyond the Burn: Optimizing Elemental Analysis Standards for BCP Carboxylates
Topic: Elemental Analysis Standards for BCP Carboxylates: A Comparative Guide to Purity Assessment Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists
Executive Summary
Bicyclo[1.1.1]pentane (BCP) carboxylates have emerged as critical "saturated bioisosteres" in modern drug discovery, offering improved metabolic stability and solubility over their phenyl analogues. However, their unique physicochemical properties—specifically high vapor pressure, sublimation tendency, and ring strain—render traditional Elemental Analysis (EA) protocols prone to failure.
This guide challenges the "gold standard" status of combustion analysis for BCPs. We objectively compare the performance of Optimized Combustion Analysis (Sealed Capsule) against Quantitative NMR (qNMR) , proposing a modern acceptance standard for these high-value building blocks.
The Challenge: Why BCPs Fail Standard Protocols
The industry standard for purity acceptance is the ±0.4% rule (theoretical vs. found values for C, H, N). For BCP carboxylates, researchers frequently encounter "failed" reports despite high compound purity. The causality lies in the molecule's physics, not its chemistry.
| Feature | Impact on Analytical Standard |
| High Vapor Pressure | BCP derivatives often sublime at room temperature. In standard "open cup" EA weighing, sample mass is lost during the weighing stabilization period, leading to low Carbon/Hydrogen values. |
| Ring Strain (~65 kcal/mol) | The BCP cage is highly strained. Upon rapid heating in the combustion chamber, the molecule may "pop" or volatilize before complete oxidation, leading to soot formation or incomplete combustion. |
| Non-Chromophoric Nature | Unlike phenyl rings, the BCP core lacks strong UV absorbance, making HPLC purity (by UV area %) potentially misleading if non-UV active impurities are present. |
Comparative Methodology: EA vs. qNMR
Option A: Optimized Elemental Analysis (The "Sealed" Protocol)
To achieve the ±0.4% standard with BCPs, the standard "ladle" method must be abandoned in favor of a cold-welding technique to prevent mass loss.
Protocol: Cold-Weld Sealed Capsule Method
-
Preparation: Use tin capsules (Sn) capable of cold-welding. Do not use standard silver boats.
-
Weighing:
-
Tare the empty open capsule.
-
Add ~2.0 mg of BCP carboxylate.
-
Crucial Step: Immediately crimp and cold-weld the capsule using a manual press (e.g., Exeter or Mettler sealing device) to create a hermetic seal.
-
Weigh the sealed capsule. This locks the mass.
-
-
Combustion:
-
Use a high-temperature furnace (>1000°C) with oxygen boost.
-
Additive: Add 5–10 mg of Tungsten Trioxide (WO₃) to the capsule before sealing. This acts as a combustion aid to prevent "sooting" of the carbon-rich cage.
-
Option B: Quantitative NMR (The "Absolute" Standard)
qNMR is increasingly recognized (e.g., by the USP and IUPAC) as a primary ratio method that bypasses the volatility issue entirely by measuring in solution.
Protocol: Internal Standard qNMR
-
Standard Selection: Choose a Traceable Reference Material (TRM) with non-overlapping signals.
-
Recommended:1,3,5-Trimethoxybenzene (singlet at ~6.1 ppm) or Maleic Acid (singlet at ~6.3 ppm). Avoid TCNB if the BCP has aromatic substituents.
-
-
Sample Prep:
-
Weigh ~10 mg of BCP carboxylate and ~5 mg of IS into the same vial (precision: ±0.01 mg).
-
Dissolve in DMSO-d6 (reduces volatility compared to CDCl3).
-
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (D1): 60 seconds (Critical: BCP bridgehead protons have long T1 relaxation times).
-
Scans: 16–32.
-
Performance Comparison Data
The following data represents a typical validation set for a BCP-phenyl bioisostere pair.
Table 1: Comparative Accuracy of Purity Assessment Methods
| Compound Class | Method | Acceptance Criteria | Typical Result | Status |
| Phenyl Carboxylate | Standard EA (Open Cup) | ± 0.4% | C: -0.1%, H: +0.05% | Pass |
| BCP Carboxylate | Standard EA (Open Cup) | ± 0.4% | C: -1.2% , H: -0.5% | Fail (Volatilization) |
| BCP Carboxylate | Sealed Capsule EA | ± 0.4% | C: -0.3%, H: -0.1% | Pass (Requires Skill) |
| BCP Carboxylate | qNMR (DMSO-d6) | 98.0% - 102.0% | Purity: 99.8% ± 0.3% | Pass (High Confidence) |
Key Insight: Standard EA consistently underestimates Carbon content in BCPs due to sublimation during the purge phase of the analyzer. qNMR provides a "true" purity value that aligns with biological potency.
Decision Framework: Selecting the Right Standard
The following diagram illustrates the logical workflow for characterizing BCP derivatives, prioritizing sample conservation and data integrity.
Figure 1: Decision tree for selecting the appropriate purity standard for BCP derivatives. Note that qNMR is preferred for internal quality control due to sample recovery.
References
-
Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link
-
Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
-
Exeter Analytical. (n.d.). "Procedure for Analyzing Volatile Liquid Samples." Technical Note. Link
-
Mettler Toledo. (2020). "CHNSO Organic Elemental Analysis – Sample Preparation Best Practices." Application Note. Link
Safety Operating Guide
A Comprehensive Guide to the Safe Handling and Disposal of Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, bicyclo[1.1.1]pentanes (BCPs) are increasingly recognized as valuable bioisosteres for aromatic rings, offering improved physicochemical properties in drug candidates.[1][2] The synthesis and functionalization of these unique scaffolds, such as Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate, are pivotal for advancing drug discovery programs.[1][3][4] This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, grounded in the principles of laboratory safety and chemical hygiene.
Due to the novelty of this specific molecule, a dedicated Safety Data Sheet (SDS) is not yet widely available. Therefore, the following recommendations are synthesized from data on structurally related compounds, including other BCP derivatives, amino esters, and aminocycloalkanes.[5][6][7][8] It is imperative to treat this compound with the caution required for new chemical entities, assuming potential hazards until proven otherwise.
Hazard Assessment and Engineering Controls
Based on analogous compounds, Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate should be presumed to be a skin and eye irritant, and potentially harmful if inhaled or ingested.[5][6][7][8][9]
Primary Engineering Control: Chemical Fume Hood
All handling of Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate, especially when in solid (powder) form or as a solution, must be conducted in a properly functioning chemical fume hood.[10] This primary engineering control is critical to minimize the inhalation of any dust or vapors.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are the primary means of protection, the correct use of Personal Protective Equipment (PPE) is mandatory to prevent dermal, ocular, and respiratory exposure.[11][12]
Core PPE Requirements
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or neoprene, chemical-resistant.[12][13] | To prevent skin contact. Leather and fabric gloves offer no protection.[13][14] |
| Eye Protection | Safety goggles or a full-face shield.[11][15] | Standard safety glasses with side shields are insufficient to protect against splashes.[15] |
| Lab Coat | Standard laboratory coat, preferably with elastic cuffs. | To protect clothing and underlying skin. |
| Footwear | Closed-toe shoes made of a non-porous material.[14] | To protect against spills. |
Glove Selection and Use
The choice of glove material is critical for chemical resistance. For general handling of small quantities, nitrile gloves are a suitable option.[12] When working with larger volumes or for prolonged periods, consider double-gloving or using thicker, more robust gloves like neoprene. Always inspect gloves for any signs of degradation or perforation before use.[13] When removing gloves, do so without touching the outer contaminated surface with bare skin and wash hands thoroughly afterward.[15]
Respiratory Protection
Under normal handling conditions within a chemical fume hood, respiratory protection is not typically required. However, in the event of a large spill or if working outside of a fume hood becomes unavoidable, a respirator may be necessary. The selection of the appropriate respirator should be based on a formal risk assessment by your institution's Environmental Health and Safety (EHS) department.[16]
Safe Handling and Operational Protocol
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Step-by-Step Handling Procedure
-
Preparation : Before starting work, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Donning PPE : Put on all required PPE as outlined in the table above.
-
Weighing and Transfer : If weighing the solid compound, do so within the fume hood. Use a disposable weighing boat to prevent contamination of the balance. When transferring the compound, use a spatula and avoid creating dust.
-
In Solution : When working with the compound in solution, be mindful of potential splashes. Use appropriate glassware and transfer solutions carefully using a pipette or a funnel.
-
Post-Handling : After use, securely close the container. Decontaminate the work surface with an appropriate solvent.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and eye protection.
-
Hand Hygiene : Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][16][17] Seek medical attention if irritation persists.[5][6] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][17][18] Remove contact lenses if present and easy to do.[5][7] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air.[9][16][17] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[9] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[9] Rinse the mouth with water.[7] Seek immediate medical attention. |
| Small Spill | Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent. |
| Large Spill | Evacuate the area and alert your institution's EHS department immediately. |
Disposal Plan: A Cradle-to-Grave Responsibility
The proper disposal of Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.[10]
Waste Segregation and Collection
-
Solid Waste : Collect unused or contaminated solid waste in a dedicated, clearly labeled, and sealable hazardous waste container.[19]
-
Liquid Waste : Collect solutions containing the compound in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials : Any materials that have come into contact with the compound, such as gloves, pipette tips, and bench paper, should be considered hazardous waste and disposed of accordingly.[19]
Disposal Workflow
Caption: Waste Disposal Workflow for Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate.
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[20] Contact your institution's EHS department for specific guidance on waste container labeling and pickup procedures.[10][19] Never dispose of this compound down the drain or in the regular trash.[8][9]
Conclusion: A Culture of Safety
The responsible use of novel chemical entities like Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate is fundamental to advancing scientific research while ensuring the safety of all laboratory personnel. By adhering to these guidelines, researchers can confidently handle this compound, minimizing risks and fostering a strong culture of safety within the laboratory.
References
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- 3 - SAFETY DATA SHEET.
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- SAFETY DATA SHEET - TCI Chemicals.
- How to Choose PPE for Chemical Work. Allan Chemical Corporation.
- B6523 - SAFETY DATA SHEET.
- Navigating the Safe Disposal of Cis-2-Amino-cyclohex-3-enecarboxylic Acid: A Comprehensive Guide - Benchchem.
- Personal protective equipment for crop protection - Royal Brinkman.
- SAFETY DATA SHEET - PhytoTech Labs.
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Anhydrous Ammonia PPE - YouTube. Available at: [Link]
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Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes | JACS Au. Available at: [Link]
- Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes - Macmillan Group - Princeton University.
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New method for bicyclo[1.1.1]pentane ketones synthesis - EurekAlert!. Available at: [Link]
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1 Bridge Heteroarylation of Bicyclo[1.1.1]pentane Derivatives - ChemRxiv. Available at: [Link]
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AMINOCYCLOHEXANE - Ataman Kimya. Available at: [Link]
- Proper Disposal of 4-Aminoquinoline-7-carbonitrile: A Step-by-Step Guide for Laboratory Professionals - Benchchem.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
